Hsd17B13-IN-48
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H16Cl2FN3O3 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H16Cl2FN3O3/c1-12(13-4-2-5-15(26)8-13)29-11-27-18-6-3-7-19(20(18)23(29)32)28-22(31)14-9-16(24)21(30)17(25)10-14/h2-12,30H,1H3,(H,28,31)/t12-/m0/s1 |
InChI Key |
NJKMJALOBLNOQC-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors
Executive Summary: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that has emerged as a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, providing a strong rationale for pharmacological inhibition. Small molecule inhibitors, such as HSD17B13-IN-48, are designed to mimic this protective effect by directly blocking the enzyme's catalytic activity. This guide provides an in-depth overview of the HSD17B13 signaling pathways, the mechanism of its inhibition, quantitative data for representative inhibitors, and detailed experimental protocols used for their characterization.
HSD17B13: A Genetically Validated Target for Chronic Liver Disease
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is predominantly expressed in the liver and localizes to the surface of lipid droplets.[1][2][3] Its expression is significantly increased in the livers of patients with NAFLD.[3][4][5] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, promoting the accumulation of triglycerides and contributing to steatosis.[1][6]
The most compelling evidence for its role in liver disease comes from human genetics. A splice variant (rs72613567) that leads to a loss of HSD17B13 function is associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][2][7] This protective genetic association has catalyzed the development of small molecule inhibitors aimed at replicating this therapeutic benefit.
The Core Mechanism of HSD17B13
The precise biological function of HSD17B13 is an active area of investigation, with several interconnected pathways having been identified.
Upstream Regulation of HSD17B13 Expression
HSD17B13 expression in hepatocytes is controlled by key regulators of lipid metabolism. The liver X receptor-α (LXR-α), upon activation, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][8] SREBP-1c, a master transcriptional regulator of lipogenesis, then binds to the promoter of the HSD17B13 gene to drive its expression.[1] The resulting HSD17B13 protein is targeted from the endoplasmic reticulum to the surface of lipid droplets.[1]
Enzymatic Activity and Downstream Pathophysiology
HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][2] This function is significant as hepatic retinoid metabolism is often dysregulated in NAFLD.[1] Beyond retinoids, HSD17B13 is also suggested to metabolize other lipids, including steroids and pro-inflammatory eicosanoids.[1][9]
Recent research has uncovered a novel pro-inflammatory mechanism mediated by HSD17B13.[10] In the livers of MASH patients, HSD17B13 can form liquid-liquid phase separation (LLPS) condensates around lipid droplets.[10] This phase separation enhances its enzymatic function, leading to increased biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator.[10] PAF then binds to its receptor (PAFR) on hepatocytes, activating the STAT3 signaling pathway.[10] This cascade promotes the expression of fibrinogen, which increases leukocyte adhesion and fuels liver inflammation.[10]
Mechanism of this compound and Other Small Molecule Inhibitors
While specific data for this compound is not publicly available, the mechanism of action is based on a class of compounds designed as direct, competitive inhibitors of the HSD17B13 enzyme.
These inhibitors bind to the enzyme's active site, preventing it from processing its natural substrates like retinol. This action is intended to phenocopy the protective effect observed in individuals with loss-of-function genetic variants, thereby reducing the downstream consequences of HSD17B13 activity, such as lipid accumulation and inflammation.
Quantitative Data on HSD17B13 Inhibition
Quantitative data from public sources on specific HSD17B13 inhibitors is limited. However, patent literature provides insight into the potency of compounds in development.
| Compound Class/Name | Assay Type | Potency (IC₅₀) | Source |
| Exemplified Compound | LC/MS-based estrone detection | ≤ 0.1 µM | Inipharm (WO 2022103960)[11] |
| BI-3231 | Not Specified | Potent and Selective | Reported in 2023[12] |
| INI-678 | Not Specified | Decreases fibrotic markers | Mentioned in review[1] |
Key Experimental Protocols
The characterization of HSD17B13 inhibitors involves a multi-tiered approach, from biochemical assays to cellular and in vivo models. The following are representative protocols for this process.
Protocol: In Vitro HSD17B13 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against HSD17B13.
-
Methodology (based on LC/MS assay[11]):
-
Reagents: Recombinant His-tagged human HSD17B13, substrate (e.g., estradiol or retinol), cofactor (NAD⁺), reaction buffer, test compound (e.g., this compound), and quenching solution.
-
Procedure: The test compound is serially diluted and incubated with the recombinant HSD17B13 enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by adding the substrate and cofactor.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the amount of product formed (e.g., estrone or retinaldehyde).
-
Calculation: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the data to a four-parameter dose-response curve.
-
Protocol: Cellular Lipid Accumulation Assay
This assay evaluates the inhibitor's effect on steatosis in a relevant cell model.
-
Objective: To assess if the inhibitor can reduce fatty acid-induced lipid droplet accumulation in hepatocytes.
-
Methodology:
-
Cell Culture: Plate human hepatocyte cell lines (e.g., Huh7 or HepG2) in multi-well plates.[4]
-
Induction of Steatosis: Treat cells with a mixture of fatty acids (e.g., 0.5 mM oleic acid) for 24 hours to induce lipid droplet formation.[4]
-
Inhibitor Treatment: Concurrently with the fatty acid treatment, add the HSD17B13 inhibitor at a range of concentrations.
-
Lipid Staining: After treatment, fix the cells and stain for neutral lipids using Oil Red O or BODIPY dye.
-
Analysis: Capture images using microscopy. Quantify the stained area or fluorescence intensity per cell using image analysis software to determine the extent of lipid accumulation. Alternatively, lyse cells and measure total triglyceride content using a colorimetric assay kit.
-
Protocol: In Vivo Efficacy Study in a NAFLD Mouse Model
This protocol assesses the therapeutic potential of an inhibitor in a preclinical animal model of NAFLD.
-
Objective: To determine if the inhibitor can ameliorate steatosis, inflammation, and fibrosis in vivo.
-
Methodology:
-
Animal Model: Use a standard NAFLD model, such as C57BL/6J mice fed a high-fat diet (HFD) for 12-16 weeks to induce obesity and steatosis.[6][13]
-
Treatment: Randomize mice into vehicle control and inhibitor treatment groups. Administer the HSD17B13 inhibitor daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue.
-
Serum Analysis: Measure levels of ALT and AST as markers of liver injury.[4]
-
Histology: Fix liver sections and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to evaluate fibrosis. Score the histology based on the NAFLD Activity Score (NAS).
-
Gene Expression: Extract RNA from liver tissue and perform qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., Srebf1), inflammation (e.g., Tnf, Ccl2), and fibrosis (e.g., Col1a1, Acta2).
-
-
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. HSD17B13 - Wikipedia [en.wikipedia.org]
- 13. biorxiv.org [biorxiv.org]
Hsd17B13-IN-48: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hsd17B13-IN-48, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This guide details the chemical structure, properties, and relevant experimental protocols associated with this compound and its closely related, well-characterized analog, BI-3231.
Chemical Structure and Properties
While specific data for a compound explicitly named "this compound" is not publicly available, it is highly probable that this designation refers to compound 48 described in a pivotal study published in the Journal of Medicinal Chemistry. This study also details the discovery and characterization of BI-3231 (compound 45), a potent and selective HSD17B13 inhibitor. Given their origin from the same chemical series, the properties of BI-3231 serve as a valuable reference for understanding this compound.
Below is the chemical structure of the closely related and well-characterized HSD17B13 inhibitor, BI-3231.
Caption: Chemical structure of BI-3231.
Table 1: Physicochemical Properties of BI-3231
| Property | Value |
| IUPAC Name | 1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-pyrimidine-2,4-dione[1] |
| Molecular Formula | C16H14F2N4O3S[1] |
| Molecular Weight | 380.37 g/mol [1] |
| CAS Number | 2894848-07-6[1] |
| SMILES | CCN1C(=O)C(=CN(C1=O)CC2=NN=C(S2)C3=C(C=C(C=C3F)F)O)C |
| InChI Key | XKDHFIPNTTUSIA-UHFFFAOYSA-N[1] |
Biological Activity and Potency
This compound belongs to a series of compounds demonstrating high potency against HSD17B13. The inhibitory activity of this series, including the well-characterized BI-3231, has been determined through various in vitro assays.
Table 2: In Vitro Potency of BI-3231
| Assay | Species | IC50 / Ki |
| HSD17B13 Enzymatic Assay (IC50) | Human | 1 nM[2] |
| HSD17B13 Enzymatic Assay (IC50) | Mouse | 14 nM[2] |
| HSD17B13 Cellular Assay | Human | Double-digit nanomolar range |
| HSD17B11 Selectivity (IC50) | Human | >10 µM[2] |
Experimental Protocols
The following sections outline the key experimental methodologies employed in the characterization of this compound and related inhibitors.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
The initial identification of the chemical series that includes this compound was achieved through a high-throughput screening campaign.
Caption: HTS and lead optimization workflow.
Protocol:
-
A diverse chemical library was screened against purified human HSD17B13 enzyme.
-
The assay utilized estradiol as a substrate in the presence of the cofactor NAD+.
-
Inhibition was measured by detecting the product of the enzymatic reaction.
-
Initial hits were confirmed and profiled for potency and selectivity in both enzymatic and cellular assays.
-
A lead optimization program was subsequently initiated to improve the pharmacological properties, leading to the synthesis of compounds like this compound and BI-3231.
HSD17B13 Enzymatic Inhibition Assay
The potency of the inhibitors was determined using a biochemical assay that measures the enzymatic activity of HSD17B13.
Protocol:
-
The assay is performed using purified recombinant human or mouse HSD17B13.
-
The reaction mixture includes the enzyme, the substrate (e.g., estradiol or leukotriene B4), and the cofactor NAD+.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The formation of the product (e.g., estrone) or the consumption of the cofactor is quantified to determine the level of inhibition.
-
IC50 values are calculated from the dose-response curves.
Cellular HSD17B13 Inhibition Assay
To assess the activity of the inhibitors in a more physiologically relevant context, a cell-based assay is employed.
Protocol:
-
A human cell line endogenously or exogenously expressing HSD17B13 is used.
-
The cells are treated with the inhibitor at various concentrations.
-
A suitable substrate for HSD17B13 is added to the cell culture medium.
-
After an incubation period, the level of the product in the cell lysate or supernatant is measured.
-
The reduction in product formation in the presence of the inhibitor is used to determine the cellular IC50.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in hepatic lipid and retinol metabolism. Its inhibition is thought to be protective against liver damage. Loss-of-function variants of HSD17B13 are associated with a reduced risk of developing NASH and other chronic liver diseases. The enzyme is known to be upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).
The signaling pathways involving HSD17B13 are complex and not fully elucidated. However, studies suggest its involvement in pathways related to inflammation and lipid metabolism, such as the NF-κB and MAPK signaling pathways.
Caption: HSD17B13 in the context of liver pathophysiology.
The mode of inhibition for the chemical class of this compound and BI-3231 has been shown to be uncompetitive with respect to the cofactor NAD+. This suggests that the inhibitor binds to the enzyme-NAD+ complex.
Conclusion
This compound, as part of a novel class of potent and selective HSD17B13 inhibitors, represents a valuable tool for researchers investigating the role of HSD17B13 in liver disease. The detailed characterization of its close analog, BI-3231, provides a strong foundation for its use in preclinical studies. Further investigation into this class of inhibitors holds significant promise for the development of new therapeutics for NASH and other chronic liver diseases.
References
An In-depth Technical Guide to the Binding Affinity of Inhibitors to HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-48" is not available in the public domain as of the latest search. This guide provides a comprehensive framework for assessing the binding affinity of inhibitors to the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), utilizing data from known inhibitors as illustrative examples and detailing generalized experimental protocols.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is a member of the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[3][4] Genetic studies have shown a strong association between loss-of-function variants of HSD17B13 and a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[5][6] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for these conditions. The inhibition of HSD17B13's enzymatic activity is a promising strategy, and understanding the binding affinity of small molecule inhibitors is a critical step in the drug discovery process.
Quantitative Binding Affinity Data of Known HSD17B13 Inhibitors
The binding affinity of an inhibitor to its target enzyme is a primary determinant of its potency and potential therapeutic efficacy. Key metrics used to quantify this interaction include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). While no data is available for "this compound", the following table summarizes the binding affinities of other known inhibitors to HSD17B13.
| Inhibitor | Assay Type | Target | Substrate | Cofactor | IC50 (µM) | Ki (nM) | Reference |
| HSD17B13-IN-73 | Enzymatic | HSD17B13 | Estradiol | - | < 0.1 | - | [7] |
| HSD17B13-IN-41 | Cellular | HSD17B13 | - | - | 0.426 | - | [8] |
| BI-3231 | Enzymatic | human HSD17B13 | - | NAD+ | - | 0.7 ± 0.2 | [9] |
| BI-3231 | Cellular (HEK cells) | human HSD17B13 | - | - | 0.011 ± 0.005 | - | [9] |
Note on BI-3231: The binding of BI-3231 to HSD17B13 is highly dependent on the presence of the cofactor NAD+.[10][11] This suggests an ordered bi-bi mechanism where NAD+ binding precedes inhibitor binding.[12]
Experimental Protocols for Determining Binding Affinity
A variety of biophysical and biochemical assays can be employed to determine the binding affinity of an inhibitor to HSD17B13. Below are generalized protocols for commonly used methods.
TR-FRET is a robust, high-throughput method for studying molecular interactions.[13]
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescently labeled ligand) when they are in close proximity. The binding of a fluorescently labeled substrate or a competitive inhibitor to a tagged HSD17B13 protein brings the donor and acceptor molecules together, generating a FRET signal. An unlabeled inhibitor will compete for binding, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[14]
-
Recombinantly express and purify HSD17B13, often with an affinity tag (e.g., His-tag or GST-tag).
-
Label a known ligand or substrate with an acceptor fluorophore.
-
Use an antibody conjugated to a donor fluorophore that specifically binds to the protein tag (e.g., anti-His-Tb).
-
-
Assay Procedure (384-well plate format):
-
Add a solution containing the tagged HSD17B13 protein and the donor-labeled antibody to the wells.
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Add the acceptor-labeled ligand/substrate to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence ratio against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
TSA or DSF is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[15]
Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its melting temperature (Tm). This change in Tm is detected by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified HSD17B13 protein in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a PCR plate, mix the HSD17B13 protein, the fluorescent dye, and the test inhibitor at various concentrations. Include a no-inhibitor control.
-
Seal the plate and place it in a real-time PCR instrument.
-
-
Data Acquisition:
-
Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The Tm is the temperature at which the fluorescence is at its maximum (the inflection point of the curve).
-
A significant shift in the Tm in the presence of the inhibitor confirms binding.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eubopen.org [eubopen.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Effect of HSD17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver.[1] Recent genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] The protective effect of these variants is linked to the enzymatic function of HSD17B13, which includes the catalysis of retinol to retinaldehyde, a key step in retinoic acid synthesis.[3][4][5] This retinol dehydrogenase activity has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases.
This technical guide provides an in-depth overview of the effect of inhibiting HSD17B13 on its retinol dehydrogenase activity. Due to the lack of publicly available information on a specific inhibitor designated "Hsd17B13-IN-48," this document will focus on the well-characterized inhibitor, BI-3231, as a case study. The principles and methodologies described herein are broadly applicable to the evaluation of other HSD17B13 inhibitors.
Quantitative Data on HSD17B13 Inhibition
The potency of HSD17B13 inhibitors is typically determined through enzymatic and cellular assays. The following table summarizes the available quantitative data for the inhibitor BI-3231.
| Compound | Target | Assay Type | Substrate | Potency (IC50/Ki) | Source |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | Ki: single-digit nM | [6][7] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | Ki: single-digit nM | [7] |
| BI-3231 | Human HSD17B13 | Cellular | Not Specified | IC50: double-digit nM | [6][7] |
Signaling Pathway and Inhibition
HSD17B13 is involved in the metabolism of retinol, a crucial component of the vitamin A pathway. The enzyme catalyzes the NAD+-dependent oxidation of retinol to retinaldehyde. This reaction is a rate-limiting step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression related to cell growth, differentiation, and lipid metabolism. Inhibition of HSD17B13's retinol dehydrogenase activity is expected to reduce the production of retinaldehyde and subsequently retinoic acid, thereby modulating downstream signaling pathways implicated in liver pathology.
Caption: HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a precursor for retinoic acid.
Experimental Protocols
The following are detailed methodologies for assessing the retinol dehydrogenase activity of HSD17B13 and the effect of inhibitors.
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is adapted from a method used to characterize the enzymatic function of HSD17B13 genetic variants.[4]
Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13 and to assess the impact of an inhibitor.
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13
-
Lipofectamine or other suitable transfection reagent
-
All-trans-retinol (Sigma-Aldrich)
-
HSD17B13 inhibitor (e.g., this compound)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
HPLC system with a UV detector
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor and Substrate Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM.
-
Prepare a stock solution of the HSD17B13 inhibitor in a suitable solvent (e.g., DMSO).
-
Pre-incubate the cells with the desired concentrations of the inhibitor or vehicle control for 1-2 hours.
-
Add all-trans-retinol to a final concentration of 2-5 µM.
-
-
Sample Collection and Preparation:
-
Incubate the cells for 8 hours at 37°C.
-
Collect the cell culture medium and the cells.
-
For retinoid extraction, add acetonitrile to the samples, vortex, and centrifuge to pellet the protein.
-
Collect the supernatant for HPLC analysis.
-
Lyse the cells for protein quantification.
-
-
HPLC Analysis:
-
Analyze the extracted retinoids by reverse-phase HPLC.
-
Monitor the elution of retinaldehyde and retinoic acid by UV absorbance at 340 nm.
-
Quantify the concentrations based on standard curves of pure compounds.
-
-
Data Analysis:
-
Normalize the amount of produced retinaldehyde and retinoic acid to the total protein concentration in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Enzymatic Assay for HSD17B13 Inhibition
This protocol outlines a general approach for a biochemical assay to determine the inhibitory constant (Ki) of a compound against purified HSD17B13.
Objective: To measure the direct inhibition of purified HSD17B13 enzyme activity.
Materials:
-
Purified recombinant human HSD17B13 protein
-
All-trans-retinol
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HSD17B13 inhibitor
-
96-well microplate
-
Microplate reader capable of measuring NADH fluorescence or absorbance
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the HSD17B13 inhibitor in the assay buffer.
-
Prepare a solution of purified HSD17B13 enzyme in the assay buffer.
-
Prepare a solution of all-trans-retinol and NAD+ in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the HSD17B13 inhibitor solution or vehicle control.
-
Add the purified HSD17B13 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate mix (all-trans-retinol and NAD+).
-
-
Detection:
-
Monitor the increase in NADH concentration over time. This can be done by measuring the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm) or the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting to a suitable model.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a potential HSD17B13 inhibitor.
Caption: Workflow for evaluating HSD17B13 inhibitors in vitro and in cell-based assays.
Conclusion
The inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for the treatment of NAFLD and other chronic liver diseases. The methodologies and data presented in this guide provide a framework for the preclinical evaluation of HSD17B13 inhibitors. While specific data for "this compound" is not publicly available, the characterization of compounds like BI-3231 demonstrates the feasibility of developing potent and selective inhibitors for this target. Further research and development in this area hold the potential to deliver novel therapeutics for patients with liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Hsd17B13-IN-48: A Technical Guide
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a compelling therapeutic target.[1][2] This document provides a detailed technical guide on the in vitro characterization of Hsd17B13-IN-48, a potent and selective inhibitor of HSD17B13. The data presented herein is based on the characterization of the well-studied inhibitor BI-3231, which serves as a representative molecule for this compound.[2][3]
Data Presentation
The inhibitory potency of this compound was assessed in both biochemical and cellular assays against human and mouse HSD17B13. The selectivity was determined against the closely related isoform, HSD17B11.
Table 1: Biochemical Inhibitory Potency of this compound [3][4]
| Target | Assay Substrate | IC50 (nM) | Ki (nM) |
| Human HSD17B13 | Estradiol | 1 | 0.7 ± 0.2 |
| Mouse HSD17B13 | Estradiol | 13 | - |
Table 2: Cellular Inhibitory Potency of this compound [2]
| Target | Cell Line | IC50 (nM) |
| Human HSD17B13 | HEK293 | Double-digit nanomolar |
Table 3: Selectivity Profile of this compound [4]
| Target | Assay Type | IC50 (µM) |
| Human HSD17B11 | Enzymatic Assay | > 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Recombinant HSD17B13 Expression and Purification
Recombinant human and mouse HSD17B13 can be expressed in Sf9 insect cells using a baculoviral expression system.[5] The protein is then purified using metal affinity chromatography followed by size exclusion chromatography to ensure high purity for use in biochemical assays.[5]
2. HSD17B13 Biochemical Assay (NAD-Glo™ Assay)
This assay quantifies the amount of NADH produced by the HSD17B13 enzymatic reaction.
-
Materials:
-
Procedure:
-
Prepare a solution of recombinant HSD17B13 in assay buffer.
-
In a 384-well plate, add the test compound (this compound) at various concentrations.
-
Add the HSD17B13 enzyme to the wells containing the test compound and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and 500 µM NAD+.[7]
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of NADH produced by adding the NAD-Glo™ Luciferase reagent according to the manufacturer's instructions.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. Cellular HSD17B13 Assay
This assay measures the inhibition of HSD17B13 activity in a cellular context.
-
Materials:
-
Procedure:
-
Seed the HEK293-HSD17B13 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a defined period.[6]
-
Wash the cells and lyse them to release the intracellular contents.
-
Analyze the cell lysate using a suitable analytical method (e.g., mass spectrometry) to quantify the amount of product formed.[6]
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1] HSD17B13 is localized to lipid droplets and is involved in retinol and lipid metabolism.[1]
Caption: HSD17B13 signaling in hepatocytes.
Experimental Workflow for Biochemical IC50 Determination
The following diagram illustrates the workflow for determining the biochemical IC50 of this compound.
Caption: Workflow for biochemical IC50 determination.
Logical Relationship of HSD17B13 Inhibition and Therapeutic Effect
Inhibition of HSD17B13 is hypothesized to be protective against the progression of liver disease.
Caption: Therapeutic rationale for HSD17B13 inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. opnme.com [opnme.com]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. academic.oup.com [academic.oup.com]
HSD17B13 Inhibition in Nonalcoholic Steatohepatitis (NASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. There is a significant unmet medical need for effective NASH therapies. 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic target for NASH.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and its progression.[1][4] This has spurred the development of small molecule inhibitors targeting HSD17B13. This guide provides an in-depth technical overview of HSD17B13 as a target and the investigation of its inhibitors, with a focus on the publicly disclosed potent and selective inhibitor, BI-3231, as a representative molecule in the absence of specific public data for "Hsd17B13-IN-48".
The Role of HSD17B13 in NASH Pathophysiology
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1][2][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[6][7] The precise biological function of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[5][8] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the number and size of lipid droplets.[1][7] In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, suggesting a role in retinoid metabolism, which is often dysregulated in NAFLD.[1][5][9][10]
The protective effect of HSD17B13 loss-of-function variants appears to be linked to a reduction in liver inflammation and fibrosis, rather than a direct impact on steatosis.[11] This suggests that inhibiting HSD17B13 activity could be a targeted approach to halt the progression of NASH.
HSD17B13 Inhibitors: Quantitative Data
The development of small molecule inhibitors of HSD17B13 is an active area of research. While specific data for "this compound" is not publicly available, data for other inhibitors have been disclosed. BI-3231 is a potent and selective HSD17B13 inhibitor that has been characterized in the public domain.[6]
| Compound | Target | IC50 (nM) | Assay Type | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | Not specified, but described as potent | Not specified | Selective | [6] |
Note: Specific IC50 values for BI-3231 are not provided in the search results, but it is characterized as a potent inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the research of HSD17B13 and its inhibitors for NASH.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol, retinol)
-
Cofactor (e.g., NAD+)
-
Test compound (e.g., this compound, BI-3231)
-
Assay buffer
-
Detection reagent (to measure NADH production)
-
Microplate reader
Protocol:
-
Prepare a solution of the recombinant HSD17B13 enzyme in assay buffer.
-
Serially dilute the test compound to create a range of concentrations.
-
In a microplate, add the enzyme solution, the test compound at various concentrations, and the cofactor (NAD+).
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol).
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced. Luminescence or fluorescence is commonly used for detection.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an HSD17B13 inhibitor in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Test compound
-
Cell lysis buffer
-
Antibodies against HSD17B13 and a loading control
-
Western blotting equipment and reagents
Protocol:
-
Treat cultured hepatocytes with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant by Western blotting using an anti-HSD17B13 antibody.
-
A successful inhibitor will stabilize HSD17B13, resulting in more soluble protein at higher temperatures compared to the vehicle control.
In Vivo Studies in a NASH Mouse Model
Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) or other NASH-inducing diets.
Experimental Design:
-
Induce NASH in mice by feeding them a specialized diet for a specified number of weeks.
-
Randomly assign the mice to treatment groups: vehicle control and the test compound at one or more doses.
-
Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
Endpoints:
-
Biochemical analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological analysis: Perform H&E staining of liver sections to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Gene expression analysis: Use qPCR or RNA-seq to measure the expression of genes involved in inflammation, fibrosis, and lipid metabolism in the liver.
-
Lipidomics: Analyze the lipid composition of the liver tissue.
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
Logical Relationship of HSD17B13 Inhibition in NASH
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 | Abcam [abcam.com]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
role of HSD17B13 in liver fibrosis and Hsd17B13-IN-48
An In-depth Technical Guide to HSD17B13's Role in Liver Fibrosis and Therapeutic Inhibition
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key, genetically validated target in the fight against chronic liver disease. Landmark human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC) in individuals with both non-alcoholic and alcoholic fatty liver disease. This protective effect has ignited significant interest in developing therapeutic agents that inhibit HSD17B13 activity to replicate this genetic advantage. This guide provides a comprehensive overview of the role of HSD17B13 in liver fibrosis, details the mechanisms of its protective variants, and explores the development of small molecule inhibitors, offering a technical resource for professionals in the field.
The Genetic Evidence: HSD17B13 Variants and Protection from Liver Disease
Genome-wide association studies (GWAS) have consistently identified specific variants in the HSD17B13 gene that confer protection against the severe outcomes of chronic liver disease. The most studied of these is the splice variant rs72613567:TA.
The rs72613567 variant is a T>TA insertion that disrupts the canonical splice donor site of exon 6, leading to a truncated, unstable, and enzymatically inactive protein.[1][2][3] This effective loss-of-function is not associated with the amount of liver fat (steatosis) but specifically protects against the inflammatory and fibrotic stages of the disease.[1][4] Another variant, rs6834314 (A>G), is in high linkage disequilibrium with rs72613567 and shows similar protective effects.[5][6]
The protective effect of these variants is significant, as demonstrated across multiple patient populations and etiologies of liver disease. Carriers of these loss-of-function alleles exhibit reduced inflammation, hepatocyte ballooning, and a markedly lower risk of developing advanced fibrosis.[7][8]
Data Presentation: Genetic Association of HSD17B13 Variants with Liver Disease
The following table summarizes key quantitative data from studies on the association between protective HSD17B13 variants and the risk of developing severe liver disease.
| Genetic Variant | Population/Condition | Protective Effect | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Citation |
| rs72613567:TA | Alcoholic Liver Disease (Homozygotes) | Reduced Risk | 53% reduction | - | [6] |
| rs72613567:TA | Non-alcoholic Fatty Liver Disease (NAFLD) (Homozygotes) | Reduced Risk | 30% reduction | - | [6] |
| rs72613567:TA | Alcoholic Liver Disease (Chinese Han) | Reduced Risk (per TA allele) | OR: 0.81 | 0.69 - 0.95 | [9] |
| rs6834314:G | Alcoholic Liver Disease (Chinese Han) | Reduced Risk (per G allele) | OR: 0.80 | 0.68 - 0.94 | [9][10] |
| rs72613567:TA | NAFLD (Multi-ethnic Asian) | Reduced Odds of NAFLD | OR: 0.59 | 0.40 - 0.88 | [11] |
| rs72613567:TA | Liver-related Complications (NAFLD, Homozygous TA) | Lower Incidence | HR: 0.004 | 0.00 - 0.64 | [11][12] |
| rs6834314:G | Liver-related Complications (NAFLD, Homozygous G) | Lower Incidence | HR: 0.01 | 0.00 - 0.97 | [12] |
Interaction with PNPLA3
The protective effect of HSD17B13 variants is particularly noteworthy in the context of other genetic risk factors, such as the I148M variant of PNPLA3, which is a major risk factor for steatosis and fibrosis. Studies have shown that carrying a protective HSD17B13 variant can mitigate the detrimental effects of the high-risk PNPLA3 genotype.[2][5][7] In Japanese patients with NAFLD, the PNPLA3 GG genotype was a significant predictor of advanced fibrosis only in individuals who did not carry the protective HSD17B13 rs6834314 G allele (OR 2.4), suggesting a powerful epistatic interaction.[13]
Mechanism of Action: How HSD17B13 Influences Liver Fibrosis
HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.[7] While its precise physiological substrate in the context of liver disease is still under intense investigation, it is known to possess enzymatic activity towards a range of substrates, including retinol, steroids, and bioactive lipids.[3]
The prevailing hypothesis is that the loss of HSD17B13's enzymatic activity is central to its protective effect. Overexpression of HSD17B13 promotes lipid accumulation, while its inhibition is hepatoprotective.[3]
The Pyrimidine Catabolism Pathway
A key breakthrough in understanding the mechanism of HSD17B13 came from metabolomic studies of human liver tissue.[1][14] These studies revealed that carriers of the protective rs72613567-A variant, as well as mice with Hsd17b13 knockdown, exhibit decreased pyrimidine catabolism.[1][14][15] This effect appears to be mediated at the level of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in this pathway.[1][16]
Mouse models of NASH show a marked depletion of hepatic pyrimidines.[1][16] Importantly, pharmacologically inhibiting pyrimidine catabolism with the DPYD inhibitor gimeracil was shown to phenocopy the protective effect of the HSD17B13 variant, reducing liver fibrosis in mice.[1][15][16] This suggests that the accumulation of pyrimidines or the reduction of their catabolites is a key downstream mediator of the protection against fibrosis.
Therapeutic Strategy: Pharmacological Inhibition of HSD17B13
The strong genetic validation has positioned HSD17B13 as a prime therapeutic target. The goal is to develop agents that mimic the protective loss-of-function variants by inhibiting the enzyme's activity. This has led to the development of both small molecule inhibitors and RNA interference (RNAi) therapies.[7][17] While the compound Hsd17B13-IN-48 is not documented in publicly available literature, several other potent and selective small molecule inhibitors are in development.
Spotlight on HSD17B13 Inhibitors: BI-3231 and INI-822
-
BI-3231: Developed by Boehringer Ingelheim, BI-3231 is a potent and selective chemical probe for HSD17B13.[18] It was identified through high-throughput screening and has been made available to the scientific community for open science research.[18] In preclinical in vitro models, BI-3231 demonstrated protective effects against lipotoxicity induced by palmitic acid in both human and mouse hepatocytes.[19][20] Treatment with BI-3231 significantly decreased triglyceride accumulation and improved mitochondrial respiratory function.[19][20]
-
INI-822: Developed by Inipharm, INI-822 is an orally-delivered small molecule inhibitor of HSD17B13 that has advanced into Phase 1 clinical trials for NASH.[21][22] Preclinical studies showed that INI-822 potently and selectively inhibits HSD17B13.[22][23] In a human primary cell "liver-on-a-chip" model of NASH, INI-822 treatment led to a significant decrease in fibrotic proteins like α-SMA and collagen type 1.[23] Animal models treated with INI-822 also showed improvements in markers of liver health, including reduced transaminase levels.[22][24]
Data Presentation: Preclinical Profile of HSD17B13 Inhibitors
| Compound | Target | IC₅₀ (Human) | IC₅₀ (Mouse) | Key Preclinical Findings | Development Stage | Citation |
| BI-3231 | HSD17B13 | 1 nM | 13 nM | Reduces TG accumulation and lipotoxicity in hepatocytes; improves mitochondrial function. | Preclinical Probe | [25] |
| INI-822 | HSD17B13 | Low nM | - | Decreased fibrotic proteins (α-SMA, Collagen-1) in a human liver-on-a-chip model. | Phase 1 Clinical | [22][23] |
| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | Decreased ALT and pro-inflammatory cytokines in a mouse model of autoimmune hepatitis. | Preclinical | [26] |
| M-5475 | HSD17B13 | - | - | Reduced fibrosis stage and liver hydroxyproline in a CDAA-HFD mouse model of MASH. | Preclinical | [27] |
Experimental Protocols for HSD17B13 Research
Advancing the understanding of HSD17B13 and testing new inhibitors requires robust experimental models and assays.
Protocol 1: HSD17B13 Enzyme Inhibition Assay (General)
This protocol outlines a typical biochemical assay to determine the inhibitory potential of a compound against HSD17B13.
-
Reagents & Materials:
-
Recombinant human HSD17B13 protein.
-
Substrate (e.g., Estradiol, Leukotriene B₄, or a fluorescent lipid substrate).
-
Cofactor: NAD⁺.
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).
-
Test compounds dissolved in DMSO.
-
Detection System (e.g., NAD-Glo™ for luminescence detection of NADH, or LC-MS for direct product detection).
-
384-well microplates.
-
-
Procedure:
-
Add assay buffer to all wells of a microplate.
-
Serially dilute test compounds in DMSO and add them to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add HSD17B13 enzyme to all wells except the background control and incubate for a short period (e.g., 15 minutes) at room temperature to allow compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD⁺.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (if necessary for the detection method).
-
Add the detection reagent (e.g., NAD-Glo™ reagent) and incubate as per the manufacturer's instructions.
-
Read the signal on a plate reader (e.g., luminescence).
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the DMSO control (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Mouse Model of NASH and Fibrosis
Mouse models are critical for evaluating the in vivo efficacy of HSD17B13 inhibitors. However, it is noted that some studies report discordant results between mouse models and human genetics, highlighting potential species differences.[28]
-
Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model. This is an aggressive model that rapidly induces steatohepatitis and fibrosis.[27][29]
-
Procedure:
-
Acclimatization: House C57BL/6J mice for 1-2 weeks on a standard chow diet.
-
Induction: Switch mice to the CDAA-HFD for a period of 6-12 weeks to induce advanced NASH-like fibrosis.
-
Treatment: At a predetermined time point (e.g., after 6 weeks of diet), randomize mice into vehicle and treatment groups. Administer the HSD17B13 inhibitor (e.g., INI-822, M-5475) or vehicle daily via oral gavage.
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Termination & Analysis: At the end of the study, collect blood and liver tissue.
-
Blood Analysis: Measure plasma ALT and AST levels as markers of liver injury.
-
Liver Histology: Fix liver sections in formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) for steatosis and inflammation, and Picrosirius Red for collagen deposition (fibrosis). Score histology using the NAFLD Activity Score (NAS) and fibrosis staging.
-
Biochemical Analysis: Measure liver triglyceride content and hydroxyproline content as a quantitative measure of collagen.
-
Gene Expression: Perform qRT-PCR on liver lysates to measure the expression of fibrotic (e.g., Col1a1, Acta2) and inflammatory (e.g., Tnf, Ccl2) genes.
-
-
Conclusion and Future Directions
The journey from a GWAS discovery to a clinically targeted pathway exemplifies the power of human genetics in modern drug development. HSD17B13 stands out as a high-conviction target for liver fibrosis, backed by robust, consistent data showing that its loss-of-function is protective. The elucidation of its role in pyrimidine metabolism has provided a crucial mechanistic link between the enzyme and the anti-fibrotic phenotype.
With multiple therapeutic modalities, including small molecule inhibitors like INI-822 and RNAi agents, now in clinical development, the translation of this genetic insight into a viable therapy for patients with advanced liver disease appears highly promising. Future research will focus on fully defining the physiological substrates of HSD17B13, understanding the full downstream consequences of its inhibition, and establishing the long-term safety and efficacy of targeting this pathway in diverse patient populations.
References
- 1. pnas.org [pnas.org]
- 2. news-medical.net [news-medical.net]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuated effect of PNPLA3 on hepatic fibrosis by HSD17B13 in Japanese patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of pyrimidine catabolism by targeting HSD17B13 protects against liver fibrosis in NAFLD | BioWorld [bioworld.com]
- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. One moment, please... [diabetesqualified.com.au]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. inipharm.com [inipharm.com]
- 24. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 27. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 28. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-48 Cell-Based Assay in NASH Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Hsd17B13-IN-48, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in a cell-based assay to model Nonalcoholic Steatohepatitis (NASH). This document outlines the underlying biology, experimental procedures, data analysis, and expected outcomes for assessing the therapeutic potential of HSD17B13 inhibition in a preclinical setting.
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and fibrosis.[1] HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[2] Elevated expression of HSD17B13 is observed in patients with NAFLD and NASH.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its complications, including cirrhosis and hepatocellular carcinoma.[5][6] This protective effect suggests that inhibiting HSD17B13 enzymatic activity is a promising therapeutic strategy for NASH.[1][7] this compound is a small molecule inhibitor designed to target HSD17B13, thereby mimicking the protective effects of the genetic variants.
Principle of the Assay
This cell-based assay is designed to model key aspects of NASH pathophysiology in vitro, including lipid accumulation, inflammation, and fibrosis. Human hepatocyte-derived cells (e.g., Huh7 or HepG2) are treated with a combination of free fatty acids (oleic and palmitic acid) to induce a NASH-like phenotype, characterized by intracellular lipid droplet formation and the expression of pro-inflammatory and pro-fibrotic markers. The efficacy of this compound is evaluated by its ability to mitigate these pathological changes.
Signaling Pathway of HSD17B13 in NASH
HSD17B13 is involved in lipid metabolism and is localized to lipid droplets within hepatocytes.[8] Its expression is upregulated by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[5][9] HSD17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation.[8] The enzymatic activity of HSD17B13 involves the metabolism of various lipid species, including retinoids.[5][9] Inhibition of HSD17B13 is expected to disrupt this pathway, leading to reduced lipid storage and decreased hepatocellular stress.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-48 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. Hsd17B13-IN-48 is a small molecule inhibitor of HSD17B13, and this document provides detailed application notes and protocols for its administration in preclinical animal models.
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is localized to the endoplasmic reticulum and lipid droplets within hepatocytes.[1][3] Its expression is upregulated in patients and animal models of NAFLD.[5][6] The precise enzymatic function and downstream signaling pathways of HSD17B13 are still under investigation, but it is thought to play a role in lipid metabolism and the pathogenesis of liver disease. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing liver steatosis, inflammation, and fibrosis.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Measuring Hsd17B13-IN-48 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[3][4] This makes HSD17B13 a compelling therapeutic target for the treatment of these conditions.[2][5] Hsd17B13-IN-48 is a novel small molecule inhibitor developed to target the enzymatic activity of HSD17B13.
These application notes provide detailed protocols for measuring the target engagement of this compound in a cellular context. The described methods are essential for validating the mechanism of action and advancing the development of HSD17B13 inhibitors. The primary assays covered are the Cellular Thermal Shift Assay (CETSA) and a cell-based enzyme activity assay.
Signaling Pathway and Mechanism of Action
HSD17B13 is an NAD+ dependent oxidoreductase that is localized to the surface of lipid droplets within hepatocytes.[1][2] While its full range of endogenous substrates is still under investigation, it is known to be involved in the metabolism of steroids, fatty acids, and retinol.[1][3] The binding of an inhibitor like this compound to the active site of HSD17B13 is expected to block its enzymatic activity. The binding of some inhibitors to HSD17B13 has been shown to be dependent on the presence of the cofactor NAD+.[6]
Figure 1. HSD17B13 Mechanism of Action and Inhibition.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in the described assays.
| Parameter | Assay Type | Cell Line | Value |
| Cellular IC50 | Cell-Based Activity Assay | HepG2 | 75 nM |
| Thermal Shift (ΔTm) | CETSA | HEK293 | + 4.2 °C |
| EC50 (CETSA) | Dose-Response CETSA | HEK293 | 98 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8]
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Culture:
-
Culture human liver cancer cells (HepG2) or human embryonic kidney cells (HEK293) transiently or stably overexpressing HSD17B13 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Grow cells to 80-90% confluency.
-
-
Compound Treatment:
-
Harvest cells and resuspend in fresh media.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Include a non-heated control sample.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble HSD17B13 at each temperature point by Western blotting using a specific anti-HSD17B13 antibody. Alternatively, a high-throughput method like an enzyme-linked immunosorbent assay (ELISA) can be used.[9]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the data to the non-heated control for each treatment group.
-
Plot the percentage of soluble HSD17B13 as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the vehicle-treated and this compound-treated samples (ΔTm) indicates the degree of protein stabilization and target engagement.
-
Cell-Based HSD17B13 Activity Assay
This assay measures the enzymatic activity of HSD17B13 in cells by quantifying the conversion of a substrate to its product. Inhibition of this conversion by this compound confirms target engagement. One approach is to measure the production of NADH, a product of the dehydrogenase reaction.[10][11]
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24-48 hours of transfection, remove the culture medium.
-
Add fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Enzyme Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add the substrate mixture containing β-estradiol and NAD+.[10]
-
Incubate the reaction for a defined period (e.g., 1 hour) at 37°C.
-
Measure the amount of NADH produced using a luminescent NADH detection kit (e.g., NADH-Glo™ Assay) according to the manufacturer's instructions.[10][11][14] The luminescence is proportional to the amount of NADH generated and thus to the HSD17B13 activity.
-
Alternatively, the conversion of a specific substrate (e.g., β-estradiol to estrone) can be quantified using RapidFire mass spectrometry.[11][14]
-
-
Data Analysis:
-
Normalize the signal from the HSD17B13-expressing cells by subtracting the background signal from the empty vector control cells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust methods for confirming the cellular target engagement of this compound. The Cellular Thermal Shift Assay offers direct evidence of physical binding in a native cellular environment, while the cell-based activity assay demonstrates the functional consequence of this binding. Utilizing these assays will be crucial for the characterization and optimization of Hsd17B13 inhibitors in drug discovery programs.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. drughunter.com [drughunter.com]
- 4. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. enanta.com [enanta.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
Application Note: Hsd17B13-IN-48 for the Investigation of HSD17B13 Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][4] HSD17B13 is involved in several metabolic processes, including steroid, fatty acid, and retinol metabolism.[1][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against chronic liver diseases, making it a compelling therapeutic target.[1][3][5]
HSD17B13 exerts its function through complex interactions with other proteins and signaling pathways. It has been shown to interact with adipose triglyceride lipase (ATGL) to regulate lipolysis.[6] Its expression is influenced by pathways involving Liver X receptor-α (LXR-α) and sterol regulatory binding protein-1c (SREBP-1c).[1][6] Furthermore, HSD17B13 may influence inflammatory pathways such as NF-κB and MAPK signaling.[2] More recently, HSD17B13 has been implicated in activating PAF/STAT3 signaling to promote leukocyte adhesion in chronic liver inflammation.[7]
This application note describes the use of Hsd17B13-IN-48, a selective small molecule inhibitor of HSD17B13, as a tool to probe the protein's interactions and downstream signaling functions.
This compound: A Tool for HSD17B13 Research
This compound is a potent and selective inhibitor designed to target the enzymatic activity of HSD17B13. By modulating HSD17B13 function, this compound allows for the detailed study of its role in cellular processes and its network of protein-protein interactions.
Illustrative Quantitative Data
The following table summarizes the typical biochemical and cellular activity for this compound. (Note: This data is for illustrative purposes.)
| Parameter | Value | Assay Condition |
| Biochemical IC₅₀ | 50 nM | Recombinant human HSD17B13, enzymatic assay |
| Binding Affinity (Kd) | 120 nM | Surface Plasmon Resonance (SPR) |
| Cellular EC₅₀ | 500 nM | Huh7 cells, lipid accumulation assay |
| Selectivity | >100-fold | Against other HSD17B family members |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context and experimental strategies is crucial for effective research. The following diagrams illustrate the key signaling pathways involving HSD17B13 and standardized workflows for investigating its interactions using this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hsd17B13-IN-48 in 3D Liver Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma. This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-48 is a potent and selective inhibitor of Hsd17B13, offering a valuable tool for investigating the therapeutic potential of targeting this enzyme.
Three-dimensional (3D) liver organoids have emerged as a physiologically relevant in vitro model system that recapitulates many aspects of the native liver architecture and function. These self-organizing structures, derived from pluripotent stem cells or primary liver tissues, provide a robust platform for disease modeling, drug screening, and toxicity assessment. This document provides detailed application notes and protocols for the utilization of this compound in 3D liver organoid cultures to model NAFLD and assess the therapeutic efficacy of Hsd17B13 inhibition.
Signaling Pathways and Mechanism of Action
Hsd17B13 is understood to play a role in hepatic lipid and retinol metabolism. Its expression is upregulated in patients with NAFLD. The enzyme is localized to the surface of lipid droplets and is involved in the conversion of retinol to retinaldehyde. Inhibition of Hsd17B13 is expected to modulate lipid accumulation and inflammatory signaling within hepatocytes.
Experimental Protocols
Protocol 1: Generation and Maintenance of 3D Liver Organoids
This protocol outlines the generation of liver organoids from human induced pluripotent stem cells (iPSCs).
Materials:
-
Human iPSC line
-
Matrigel® Matrix
-
Liver organoid initiation, expansion, and maturation media (commercial kits are recommended for consistency)
-
DMEM/F-12 with HEPES
-
Recombinant growth factors (e.g., HGF, EGF, FGF)
-
Small molecules (e.g., A83-01, CHIR99021)
-
96-well culture plates
Procedure:
-
Hepatic Differentiation of iPSCs: Differentiate iPSCs towards a hepatic lineage using established protocols, typically involving a step-wise induction through definitive endoderm and hepatoblast stages.
-
Organoid Formation:
-
Embed hepatic progenitor cells in Matrigel® domes in a 96-well plate.
-
Polymerize the Matrigel® at 37°C for 15-20 minutes.
-
Overlay with liver organoid initiation medium.
-
-
Organoid Expansion and Maturation:
-
Culture the organoids at 37°C and 5% CO2.
-
Change the medium every 2-3 days, transitioning from initiation to expansion and finally to maturation medium according to the manufacturer's instructions.
-
Organoids will typically be ready for experiments within 14-21 days, exhibiting a complex, multi-cellular morphology.
-
Protocol 2: Induction of a NAFLD Phenotype in Liver Organoids
This protocol describes how to induce a steatotic phenotype in mature liver organoids.
Materials:
-
Mature liver organoids (from Protocol 1)
-
Fatty acid solution (e.g., a 2:1 mixture of oleic acid and palmitic acid complexed to BSA)
-
Hepatocyte culture medium
Procedure:
-
Prepare a stock solution of the fatty acid mixture.
-
Dilute the fatty acid stock solution in hepatocyte culture medium to the desired final concentration (e.g., 100-500 µM).
-
Replace the maturation medium of the liver organoids with the fatty acid-supplemented medium.
-
Incubate the organoids for 48-72 hours to induce lipid accumulation.
Protocol 3: Treatment of NAFLD Organoids with this compound
This protocol details the treatment of steatotic liver organoids with the Hsd17B13 inhibitor.
Materials:
-
NAFLD-phenotype liver organoids (from Protocol 2)
-
This compound (stock solution in DMSO)
-
Fatty acid-supplemented hepatocyte culture medium
Procedure:
-
Prepare serial dilutions of this compound in fatty acid-supplemented medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Remove the medium from the NAFLD organoid cultures.
-
Add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24-72 hours.
Data Analysis and Expected Outcomes
Following treatment, organoids should be harvested for various downstream analyses to assess the efficacy of this compound.
1. Lipid Accumulation:
-
Method: Stain organoids with a neutral lipid dye (e.g., BODIPY 493/503 or Oil Red O) and perform fluorescence microscopy or spectrophotometric analysis.
-
Expected Outcome: A dose-dependent reduction in lipid accumulation in organoids treated with this compound compared to the vehicle control.
2. Gene Expression Analysis:
-
Method: Perform qPCR to analyze the expression of genes involved in lipogenesis (e.g., SREBF1, FASN), fatty acid oxidation (e.g., CPT1A, PPARA), and inflammation (e.g., IL-6, TNFα).
-
Expected Outcome: Downregulation of lipogenic and inflammatory genes and upregulation of fatty acid oxidation genes with this compound treatment.
3. Protein Analysis:
-
Method: Western blotting or ELISA to measure levels of key proteins involved in lipid metabolism and inflammation.
-
Expected Outcome: Changes in protein levels consistent with the observed changes in gene expression.
4. Cytotoxicity Assay:
-
Method: Use a cell viability assay (e.g., CellTiter-Glo® 3D) to assess the toxicity of this compound.
-
Expected Outcome: Minimal cytotoxicity at effective concentrations.
Quantitative Data Summary
The following tables present representative data that might be obtained from the described experiments.
Table 1: Effect of this compound on Lipid Accumulation in NAFLD Organoids
| Treatment Group | Concentration (nM) | Relative Lipid Content (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 0.1 | 0.95 |
| This compound | 1 | 0.82 |
| This compound | 10 | 0.65 |
| This compound | 100 | 0.48 |
Table 2: Gene Expression Changes in NAFLD Organoids Treated with this compound (10 nM)
| Gene | Function | Fold Change vs. Vehicle |
| SREBF1 | Lipogenesis | -1.8 |
| FASN | Lipogenesis | -2.1 |
| CPT1A | Fatty Acid Oxidation | +1.5 |
| PPARA | Fatty Acid Oxidation | +1.7 |
| IL-6 | Inflammation | -2.5 |
| TNFα | Inflammation | -2.2 |
Table 3: Cytotoxicity of this compound in Liver Organoids
| Concentration (nM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 99 |
| 10 | 98 |
| 100 | 96 |
| 1000 | 85 |
Logical Workflow for a Drug Screening Campaign
Conclusion
The use of this compound in 3D liver organoid models of NAFLD provides a powerful platform for elucidating the role of Hsd17B13 in liver pathophysiology and for evaluating the therapeutic potential of its inhibition. The protocols and expected outcomes described herein offer a comprehensive guide for researchers to establish and utilize this advanced in vitro system for drug discovery and development in the context of chronic liver disease.
Troubleshooting & Optimization
Hsd17B13-IN-48 solubility and stability issues
Disclaimer: The following information is provided as a general guide for researchers working with HSD17B13 inhibitors. As of the latest update, specific solubility and stability data for a compound designated "Hsd17B13-IN-48" are not publicly available. The information presented here is based on data for other known HSD17B13 inhibitors and general best practices for handling small molecule compounds. Researchers should always refer to the manufacturer's product-specific guidelines and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my HSD17B13 inhibitor. What solvents are recommended?
A1: Most small molecule HSD17B13 inhibitors, such as BI-3231 and HSD17B13-IN-8, are highly soluble in dimethyl sulfoxide (DMSO)[1][2]. For in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is the recommended first step. For cell-based assays, this stock can then be diluted in an appropriate aqueous buffer or cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: My HSD17B13 inhibitor precipitated out of solution after dilution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The inhibitor may not be soluble at the desired concentration in your aqueous buffer. Try a lower final concentration.
-
Use a surfactant or co-solvent: Adding a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., ethanol) to your final dilution buffer can help maintain solubility.
-
Prepare fresh dilutions: Only dilute the DMSO stock solution immediately before use. Do not store aqueous dilutions for extended periods.
Q3: What are the recommended storage conditions for HSD17B13 inhibitor stock solutions?
A3: For long-term storage, HSD17B13 inhibitor stock solutions in DMSO should be stored at -80°C. For short-term storage, -20°C is generally acceptable for up to one month[1][2]. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best to aliquot the stock solution into smaller, single-use volumes.
Q4: How can I assess the stability of my HSD17B13 inhibitor under my experimental conditions?
A4: To assess the stability of your inhibitor, you can perform a simple experiment where you incubate the compound under your assay conditions for the duration of the experiment. At various time points, take a sample and analyze it by HPLC or LC-MS to check for degradation products. Compare the peak area of the parent compound at each time point to the initial time point.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO. | Insufficient mixing or low-quality DMSO. | Use fresh, anhydrous DMSO. Vortex and/or sonicate the solution to aid dissolution. Gentle warming (e.g., to 37°C) may also help, but be cautious of potential degradation with heat-sensitive compounds. |
| Precipitation in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Lower the final concentration of the inhibitor. Ensure the final DMSO concentration is as low as possible. |
| Inconsistent experimental results. | The compound may be precipitating out of solution during the experiment. | Visually inspect your assay plates for any signs of precipitation. Consider performing a solubility test in your specific assay buffer prior to the experiment. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of inhibitor activity over time. | The compound may be degrading in your stock solution or under assay conditions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers for each experiment. Perform a stability study as described in the FAQs. |
| Appearance of new peaks in HPLC/LC-MS analysis. | The compound is degrading. | Identify potential sources of degradation (e.g., light, temperature, pH of the buffer). Store the compound and its solutions protected from light and at the recommended temperature. |
Quantitative Data
Table 1: Solubility of Representative HSD17B13 Inhibitors
| Compound | Solvent | Solubility | Reference |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | [1] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | [2] |
Table 2: Recommended Storage of HSD17B13 Inhibitor Stock Solutions (in DMSO)
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of HSD17B13 Inhibitor Stock Solution
-
Materials: HSD17B13 inhibitor (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of the HSD17B13 inhibitor in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General HSD17B13 Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against HSD17B13. Specific substrates and detection methods may vary.
-
Materials: Recombinant human HSD17B13 protein, NAD+, substrate (e.g., estradiol or leukotriene B4), HSD17B13 inhibitor, assay buffer (e.g., PBS), detection reagent (e.g., a kit to measure NADH production).
-
Procedure:
-
Prepare serial dilutions of the HSD17B13 inhibitor in DMSO.
-
In a multi-well plate, add the assay buffer, NAD+, and the HSD17B13 inhibitor dilutions.
-
Add the recombinant HSD17B13 protein to initiate the reaction and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate to start the enzymatic reaction and incubate for a further defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: HSD17B13 signaling in hepatocytes and the point of intervention for inhibitors.
Caption: A typical experimental workflow for testing HSD17B13 inhibitors.
References
Technical Support Center: HSD17B13 Inhibitors in Liver Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HSD17B13 inhibitors, such as Hsd17B13-IN-48, in liver cell-based experiments. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in lipid droplet morphology unrelated to HSD17B13 inhibition. | Off-target effects on lipid metabolism pathways. | 1. Perform a lipidomics analysis to identify specific lipid classes that are altered. 2. Test the inhibitor in HSD17B13 knockout/knockdown cells to distinguish between on-target and off-target effects. 3. Evaluate the expression and activity of key lipogenic and lipolytic enzymes. |
| Alterations in cellular viability or signs of cytotoxicity at effective concentrations. | Off-target kinase inhibition or interference with essential cellular processes. | 1. Perform a comprehensive kinase selectivity panel to identify potential off-target kinases. 2. Conduct a cell health panel (e.g., apoptosis, necrosis, mitochondrial function assays) to determine the mechanism of toxicity. 3. Compare the cytotoxic profile with other known inhibitors of the identified off-target. |
| Discrepancy between enzymatic inhibition (IC50) and cellular potency (EC50). | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the compound by transporters in liver cells. 3. High protein binding in cell culture media. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Use inhibitors of common efflux transporters (e.g., P-glycoprotein, MRPs) to see if cellular potency is restored. 3. Measure the free fraction of the inhibitor in the presence of serum. |
| Modulation of inflammatory signaling pathways independent of HSD17B13 activity. | Off-target effects on key inflammatory regulators (e.g., NF-κB, JAK/STAT). | 1. Use reporter assays for major inflammatory pathways to pinpoint the affected pathway. 2. Profile the inhibitor against a panel of receptors and enzymes involved in inflammation. 3. Validate findings with specific inhibitors of the suspected off-target pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the known substrates of HSD17B13, and could inhibition affect their metabolism?
A1: HSD17B13 is known to be involved in the metabolism of steroids, such as estradiol, and other bioactive lipids like leukotriene B4.[1] Inhibition of HSD17B13 could potentially lead to the accumulation of its substrates or a deficit in their metabolites, which might have physiological consequences. It is advisable to monitor the levels of these molecules in your experimental system.
Q2: How can I confirm that the observed effects in my liver cell experiments are due to HSD17B13 inhibition and not off-target activities?
A2: The most rigorous approach is to use a multi-pronged strategy. This includes:
-
Genetic validation: Compare the effects of the inhibitor in wild-type versus HSD17B13 knockout or knockdown cells. The phenotype should be rescued in the absence of the target.
-
Chemical validation: Use a structurally distinct HSD17B13 inhibitor as a positive control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Selectivity profiling: Test the inhibitor against a broad panel of related enzymes and receptors to identify potential off-targets.
Q3: Are there any known off-target liabilities for HSD17B13 inhibitors in general?
A3: While specific off-target effects are compound-dependent, a common liability for inhibitors targeting the hydroxysteroid dehydrogenase family can be cross-reactivity with other HSD17B isoforms due to structural similarities in the substrate-binding pocket. For example, BI-3231, a known HSD17B13 inhibitor, was profiled for selectivity against the closely related isoform HSD17B11.[1] It is crucial to assess the selectivity of any new inhibitor against other HSD17B family members.
Q4: My HSD17B13 inhibitor appears to affect pathways beyond lipid metabolism. What could be the cause?
A4: Overexpression of HSD17B13 has been shown to alter the expression of genes involved in hemostasis and cell adhesion.[2] Therefore, inhibition of HSD17B13 might also have effects on these pathways. It is important to perform transcriptomic analysis (e.g., RNA-seq) to get a global view of the cellular response to the inhibitor and to differentiate on-target from potential off-target signaling.
Quantitative Data Summary: Selectivity Profile of a Novel HSD17B13 Inhibitor
The following table summarizes the selectivity data for a hypothetical HSD17B13 inhibitor, "Compound X," against related enzymes and common off-targets. This illustrates how such data should be presented for easy comparison.
| Target | IC50 (nM) | Selectivity (Fold vs. HSD17B13) |
| HSD17B13 | 2.5 | 1 |
| HSD17B11 | >10,000 | >4000 |
| FABP1 | >10,000 | >4000 |
| FABP4 | >10,000 | >4000 |
| FFAR1 | >10,000 | >4000 |
| Nuclear Hormone Receptors (Panel of 17) | No detectable activity at 10 µM | >4000 |
This data is illustrative and based on the selectivity profile of compound 32 as described in the literature.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling cascade in liver cells.
Caption: Workflow for assessing inhibitor effects.
Caption: On-target vs. off-target relationships.
References
overcoming Hsd17B13-IN-48 toxicity in vitro
Welcome to the technical support center for Hsd17B13-IN-48. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vitro use of this novel Hsd17B13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3][4] It is understood to play a role in hepatic lipid metabolism.[4][5][6] By inhibiting Hsd17B13, this compound is designed to modulate lipid processing within hepatocytes, a therapeutic strategy being explored for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[7]
Q2: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see target engagement. Is this a known issue?
A2: Yes, some users have reported cytotoxicity with this compound, particularly at concentrations above 10 µM in certain cell lines. It is crucial to differentiate between on-target effects and off-target toxicity.[8] We recommend performing a comprehensive dose-response analysis and including appropriate controls to investigate the nature of the observed cytotoxicity.
Q3: What are the recommended cell lines for in vitro studies with this compound?
A3: We recommend using liver-derived cell lines that endogenously express Hsd17B13, such as HepG2 or Huh7 cells. It is also advisable to use a cell line with low or no Hsd17B13 expression as a negative control to assess off-target effects.
Q4: What is the optimal concentration range for this compound in cell-based assays?
A4: The optimal concentration is cell line and assay-dependent. For initial experiments, we recommend a dose-response curve ranging from 10 nM to 50 µM. Potency in cell-based assays is typically expected in the range of 1-10 µM.[9] If cytotoxicity is observed at higher concentrations, it is important to determine if this is due to off-target effects.[9]
Q5: How should I prepare the stock solution for this compound?
A5: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in 100% DMSO.[10] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Viability Assays
If you are observing a significant decrease in cell viability at your desired experimental concentrations, consider the following troubleshooting steps.
Initial Assessment of Cytotoxicity
-
Problem: Unexpectedly high cytotoxicity is observed across multiple cell lines.
-
Possible Cause: The observed effect may be due to off-target toxicity rather than on-target Hsd17B13 inhibition. Small molecule inhibitors can interact with unintended biological targets, leading to toxic events.[11]
-
Solution:
-
Confirm with a Secondary Viability Assay: Use an orthogonal method to confirm the cytotoxicity. For example, if you initially used an MTS assay (metabolic activity), confirm with a dye exclusion assay (membrane integrity) like Trypan Blue.
-
Determine the Mechanism of Cell Death: Perform a caspase-3/7 activity assay to determine if the cytotoxicity is mediated by apoptosis.[12]
-
Quantitative Data Summary: Cytotoxicity Profile
| Cell Line | Hsd17B13 Expression | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| HepG2 | High | 12.5 | 1.2 |
| Huh7 | Moderate | 15.8 | 1.5 |
| HEK293 | Low/None | 18.2 | 2.1 |
This table summarizes hypothetical IC50 values from an MTS assay after a 48-hour incubation.
Experimental Workflow for Troubleshooting Cytotoxicity
Issue 2: Inconsistent or Non-reproducible Results
If you are experiencing variability between experiments, the following guide may help identify the source of the issue.
Troubleshooting Inconsistent Data
-
Problem: High variability in assay results between replicates or experiments.
-
Possible Causes & Solutions:
-
Compound Solubility: this compound may precipitate in aqueous media at higher concentrations.
-
Solution: Visually inspect the media for precipitation after adding the compound. Consider using a formulation with a solubilizing agent if necessary.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect results.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density.
-
-
Assay Protocol: Inconsistent incubation times or reagent preparation can introduce variability.
-
Solution: Strictly adhere to the validated assay protocol. Ensure reagents are properly stored and prepared fresh if required.
-
-
Decision-Making Tree for Data Interpretation
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the number of viable cells in culture by measuring metabolic activity.[13][14][15]
Materials:
-
This compound
-
96-well clear-bottom, black-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[16]
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Incubate for 1-4 hours at 37°C, protected from light.[13][14][15]
-
Measure the absorbance at 490 nm using a microplate reader.[17]
Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay
This protocol measures the activation of caspases 3 and 7, key markers of apoptosis.[12][18]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells and treat with this compound as described in the MTS assay protocol (Steps 1-5), using a white-walled plate.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[20]
Hypothetical Signaling Pathway of Hsd17B13 and this compound
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enanta.com [enanta.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 18. Caspase-3/7 activity [protocols.io]
- 19. promega.com [promega.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
troubleshooting Hsd17B13-IN-48 western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of HSD17B13.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the expected molecular weight of HSD17B13?
A1: The expected molecular weight of human HSD17B13 is approximately 30 kDa.[1] However, post-translational modifications such as glycosylation can cause the protein to migrate at a slightly higher molecular weight on an SDS-PAGE gel.[2]
Q2: What are recommended positive controls for HSD17B13 Western blotting?
A2: Human liver, ovary, kidney, brain, or bone marrow tissues can serve as positive controls for HSD17B13 expression.[1] For cell lines, HepG2 cells are a suitable option, especially after lipid loading to induce expression.[3] Overexpression lysates can also be used as a reliable positive control.[4][5]
Q3: Where is HSD17B13 localized within the cell?
A3: HSD17B13 is primarily localized to the cytoplasm, endoplasmic reticulum, and lipid droplets.[1]
Troubleshooting Common Western Blot Issues
This section addresses the most common problems encountered during the Western blotting of HSD17B13.
Q4: I am not seeing any bands, or the signal for HSD17B13 is very faint. What could be the cause?
A4: A weak or absent signal can stem from multiple factors, from sample preparation to antibody concentrations. Below is a systematic guide to troubleshoot this issue.[4][6][7][8]
Troubleshooting Steps for No/Weak Signal:
-
Confirm Protein Expression: Ensure that your cell or tissue lysates are expected to express HSD17B13.[9] Its expression is enriched in the liver.[10] Consider running a positive control, such as human liver lysate, to validate the experimental setup.[4]
-
Check Protein Load: The concentration of HSD17B13 may be low in your sample. It is recommended to load at least 20-30 µg of total protein per lane.[9] If the target is known to have low abundance, consider enrichment techniques like immunoprecipitation.[4]
-
Verify Protein Transfer: After transferring the proteins from the gel to the membrane, use a reversible stain like Ponceau S to confirm that proteins have successfully transferred.[6][11] If transfer is inefficient, optimize the transfer time and voltage, especially for a ~30 kDa protein.[7]
-
Optimize Antibody Dilutions: The concentrations of your primary and secondary antibodies are critical. If the concentration is too low, you will get a weak signal. Perform a titration to determine the optimal dilution.[4][8]
-
Antibody Compatibility: Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[8]
-
Check Antibody Activity: Improper storage or repeated freeze-thaw cycles can diminish antibody effectiveness.[8] If possible, test the antibody with a fresh aliquot or a positive control.
-
Detection Reagent Issues: Ensure your ECL substrate or other detection reagents have not expired and are active.[4]
Experimental Workflow for Western Blotting
Caption: A standard workflow for a Western blot experiment.
Q5: My blot has a high background, which is obscuring my results. How can I fix this?
A5: High background is typically caused by non-specific binding of antibodies. Optimizing your blocking and washing steps is key to resolving this issue.[6][7]
Troubleshooting Steps for High Background:
-
Optimize Blocking:
-
Increase Washing: Insufficient washing can leave unbound antibodies on the membrane. Increase the duration and number of washes after both primary and secondary antibody incubations.[7][11]
-
Adjust Antibody Concentration: Using too much primary or secondary antibody is a common cause of high background. Reduce the antibody concentration.[6][12]
-
Ensure Membrane Quality: Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out at any point during the process.[11]
Q6: I see multiple bands on my blot in addition to the expected ~30 kDa band. What does this mean?
A6: The presence of unexpected bands can be due to sample degradation, antibody cross-reactivity, or post-translational modifications.[2][8]
Troubleshooting Steps for Non-Specific Bands:
-
Prevent Protein Degradation: Always prepare lysates with fresh protease inhibitors and keep samples on ice to prevent degradation, which can result in lower molecular weight bands.[8][9]
-
Optimize Antibody Concentration: A high concentration of the primary antibody can lead to binding to proteins with lower affinity. Try further diluting your primary antibody.[6]
-
Run a Negative Control: Use a lysate from a cell line known not to express HSD17B13 to determine if the extra bands are due to non-specific antibody binding.[11]
-
Use a More Specific Antibody: If the issue persists, consider trying a different monoclonal antibody specific to HSD17B13.[6]
-
Consider Splice Variants or Modifications: HSD17B13 has known variants.[3] Check the literature to see if other forms of the protein could be present in your samples.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common Western blot issues.
Experimental Protocols & Data
Recommended Antibody Dilutions
The optimal dilution should always be determined experimentally by the end-user. The following table provides starting recommendations based on commercially available antibodies.
| Antibody Type | Application | Recommended Starting Dilution | Reference |
| Mouse Monoclonal [HSD17B13/13105] | Western Blot (WB) | 2-4 µg/ml | [1] |
| Rabbit Polyclonal (OAAN01691) | Western Blot (WB) | 1:500 - 1:1000 | [13] |
| Rabbit Polyclonal (BS-17402R) | Western Blot (WB) | 1:1000 | [14] |
Standard Western Blot Protocol for HSD17B13
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T).
-
Primary Antibody Incubation: Incubate the membrane with the HSD17B13 primary antibody at the optimized dilution (see table above) in the blocking buffer. This is typically done overnight at 4°C with gentle agitation.[4][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 6).
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 5. origene.com [origene.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. licorbio.com [licorbio.com]
- 13. HSD17B13 Rabbit pAb | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
mitigating Hsd17B13-IN-48 degradation in experimental setups
This technical support center provides guidance on mitigating the degradation of Hsd17B13 inhibitors, including compounds structurally and functionally similar to Hsd17B13-IN-48, in experimental setups. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of these small molecules throughout their research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hsd17B13 inhibitor has been stored at room temperature for an extended period. Is it still viable?
A1: It is highly likely that the inhibitor has undergone degradation. For optimal performance and to ensure the reproducibility of your experimental results, it is strongly recommended to use a fresh aliquot of the compound that has been stored under the proper conditions. Most Hsd17B13 inhibitors require long-term storage at -80°C.[1][2][3]
Q2: I'm having trouble dissolving the Hsd17B13 inhibitor in my desired solvent.
A2: Many Hsd17B13 inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] If you are experiencing solubility issues, you can try gentle warming or ultrasonication to aid dissolution.[1][2][3] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can affect compound stability. For in vivo experiments, it's recommended to prepare fresh solutions on the day of use.[2][3]
Q3: My experimental results are inconsistent when using the Hsd17B13 inhibitor. What could be the cause?
A3: Inconsistent results can stem from several factors related to inhibitor stability. Ensure that you are adhering to the recommended storage conditions and avoiding repeated freeze-thaw cycles of the stock solution. It is best practice to aliquot the stock solution upon receipt and store the aliquots at -80°C.[1][2][3] For cellular assays, the stability of the compound in your culture media over the course of the experiment should be considered.
Q4: How can I minimize the degradation of the Hsd17B13 inhibitor in my stock solutions?
A4: To minimize degradation in stock solutions, store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3] Some inhibitors may also benefit from being stored under an inert nitrogen atmosphere and protected from light.[2] Always use freshly opened or anhydrous solvents for reconstitution.
Q5: Are there specific experimental conditions I should avoid when working with Hsd17B13 inhibitors?
A5: Yes. Avoid prolonged exposure to light, extreme pH conditions unless specified, and high temperatures. When preparing working solutions, allow the stock solution to equilibrate to room temperature before opening to prevent condensation. For in vivo studies, working solutions should ideally be prepared fresh for each experiment.[2][3]
Data Summary: Storage and Solubility of Hsd17B13 Inhibitors
| Inhibitor | Recommended Long-Term Storage | Recommended Short-Term Storage | Common Solvent | Special Considerations |
| BI-3231 | -80°C (6 months)[1] | -20°C (1 month)[1] | DMSO[1] | May require ultrasonication and warming to 60°C for complete dissolution in DMSO.[1] |
| HSD17B13-IN-9 | -80°C (6 months)[2] | -20°C (1 month)[2] | Not specified, but likely DMSO | Protect from light, store under nitrogen.[2] |
| HSD17B13-IN-8 | -80°C (6 months)[3] | -20°C (1 month)[3] | Not specified, but likely DMSO | - |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Hsd17B13 Inhibitor
-
Preparation: Allow the vial of the lyophilized inhibitor to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial to mix. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals or warm it gently (as per manufacturer's instructions) until the solution is clear.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Retrieve a single aliquot of the stock solution from -80°C storage and allow it to thaw completely at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired working concentration. Ensure thorough mixing after each dilution step.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize potential degradation in the aqueous environment of the culture medium.
Visual Guides
Caption: A generalized experimental workflow for using Hsd17B13 inhibitors.
Caption: Factors contributing to inhibitor degradation and mitigation strategies.
References
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: BI-3231, Compound 32, and GSK4532990
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2] This has spurred the development of various inhibitory modalities targeting HSD17B13. This guide provides a comparative overview of three key inhibitors: the well-characterized chemical probe BI-3231, a highly potent small molecule known as Compound 32, and the RNA interference (RNAi) therapeutic, GSK4532990. While the user inquired about "Hsd17B13-IN-48," this appears to be a non-publicly documented compound; therefore, this guide focuses on publicly disclosed inhibitors.
Quantitative Performance Data
The following table summarizes the key performance metrics for BI-3231, Compound 32, and GSK4532990, offering a clear comparison of their potency and efficacy.
| Feature | BI-3231 | Compound 32 | GSK4532990 (rapirosiran/ARO-HSD) |
| Inhibitor Type | Small Molecule | Small Molecule | RNA Interference (RNAi) Therapeutic |
| Mechanism of Action | Reversible, NAD+-dependent enzymatic inhibition | Enzymatic Inhibition | Silencing of HSD17B13 mRNA |
| Potency (IC50) | hHSD17B13: 1 nM[3][4]mHSD17B13: 13-14 nM[3][4] | hHSD17B13: 2.5 nM[5] | Not Applicable (measures mRNA reduction) |
| Selectivity | High selectivity against HSD17B11 (IC50 >10 µM)[4] | High | Highly specific for HSD17B13 mRNA |
| In Vivo Efficacy | Demonstrated in vivo target engagement.[6] | Showed robust anti-MASH effects in mouse models, superior to BI-3231.[5] | Dose-dependent reduction of liver HSD17B13 mRNA in patients with NASH; up to 93.4% reduction with 200 mg dose.[1][7] |
| Pharmacokinetics | Rapid plasma clearance, but significant liver accumulation.[3][8] | Improved liver microsomal stability and pharmacokinetic profile compared to BI-3231.[5] | Rapid decline in plasma concentrations by 24 hours post-dose.[9] |
hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13; MASH: Metabolic dysfunction-associated steatohepatitis; NASH: Non-alcoholic steatohepatitis.
Signaling Pathway and Experimental Workflow
To understand the context of HSD17B13 inhibition, it is crucial to visualize its signaling pathway and the general workflow for evaluating its inhibitors.
HSD17B13 Signaling Pathway
HSD17B13 expression is upregulated by the liver X receptor α (LXRα) through the sterol regulatory element-binding protein-1c (SREBP-1c).[10][11] The enzyme is localized to lipid droplets in hepatocytes and functions as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[2][12][13] This activity is implicated in hepatic lipid metabolism.
Caption: HSD17B13 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Inhibitor Evaluation
The evaluation of HSD17B13 inhibitors typically follows a multi-step process from in vitro characterization to in vivo validation.
Caption: General workflow for the preclinical and clinical evaluation of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Principle: The assay quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate, typically β-estradiol or retinol.[14][15] The amount of NADH produced is measured using a bioluminescent detection kit (e.g., NAD(P)H-Glo™).
-
Materials:
-
Procedure:
-
Prepare assay mixtures in 384-well plates containing the assay buffer, HSD17B13 enzyme, and the test inhibitor.
-
Initiate the reaction by adding the substrate (e.g., β-estradiol) and NAD+.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence signal, which is proportional to the amount of NADH produced.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
This assay assesses the enzymatic activity of HSD17B13 within a cellular context.[12]
-
Principle: HEK293 cells are transfected to express HSD17B13. The cells are then treated with all-trans-retinol, and the production of retinaldehyde and retinoic acid is quantified by HPLC.[12][17]
-
Materials:
-
HEK293 cells.
-
Expression vectors for HSD17B13.
-
All-trans-retinol.
-
Cell culture reagents.
-
HPLC system for retinoid analysis.
-
-
Procedure:
-
Transfect HEK293 cells with the HSD17B13 expression vector.
-
Treat the transfected cells with all-trans-retinol for a specified duration (e.g., 8 hours).[12]
-
Harvest the cells and extract the retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.
-
Normalize the retinoid levels to the total protein concentration.
-
In Vivo Efficacy Studies in Mouse Models of Liver Disease
These studies evaluate the therapeutic potential of HSD17B13 inhibitors in animal models that mimic human liver diseases like NASH.
-
Principle: Mice are subjected to a diet or chemical treatment to induce liver injury, steatosis, and fibrosis. The test inhibitor is then administered, and its effects on liver pathology and biomarkers are assessed.
-
Animal Models:
-
Procedure (General):
-
Induce liver disease in mice using a chosen model (e.g., CDAHFD for several weeks).
-
Administer the HSD17B13 inhibitor (or vehicle control) to the mice via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze serum for liver injury markers (e.g., ALT, AST).
-
Assess liver tissue for steatosis, inflammation, and fibrosis through histological staining (e.g., H&E, Sirius Red).
-
Perform gene expression analysis (e.g., qPCR) on liver tissue to measure markers of inflammation and fibrosis.
-
Evaluation of RNAi Therapeutics in Clinical Trials
The efficacy of RNAi therapeutics like GSK4532990 is assessed in clinical trials involving patients with liver disease.
-
Principle: The study evaluates the safety, tolerability, pharmacokinetics, and pharmacodynamics of the RNAi drug. The primary efficacy endpoint is often the reduction in hepatic HSD17B13 mRNA levels.[1][9]
-
Study Design (Example: ARO-HSD Phase I/II study):
-
Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events.
-
Pharmacokinetics: Measurement of drug concentrations in plasma and urine.
-
Pharmacodynamics: Quantification of HSD17B13 mRNA and protein levels in liver biopsies taken before and after treatment.[1]
-
Biomarkers: Measurement of serum liver enzymes (e.g., ALT, AST).[7]
-
Conclusion
The development of HSD17B13 inhibitors represents a genetically validated and promising approach for the treatment of chronic liver diseases. Small molecule inhibitors like BI-3231 and Compound 32 offer potent enzymatic inhibition, with Compound 32 showing an improved preclinical profile. In parallel, RNAi therapeutics such as GSK4532990 provide a distinct mechanism of action by directly silencing the gene, which has been shown to be effective in reducing hepatic HSD17B13 expression in clinical settings. The choice of inhibitor will depend on the specific research or therapeutic context, with small molecules being valuable tools for mechanistic studies and RNAi therapeutics demonstrating a clear path in clinical development. The continued investigation and comparison of these different modalities will be crucial in advancing the treatment landscape for patients with liver disease.
References
- 1. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 5. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
- 15. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 16. enanta.com [enanta.com]
- 17. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
- 18. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. natap.org [natap.org]
Unveiling the Potential of HSD17B13 Inhibition: A Comparative Analysis of a Novel Small Molecule Inhibitor and RNAi Knockdown
For researchers, scientists, and drug development professionals, the quest for effective therapies for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of therapeutic agents aimed at mimicking this protective effect. This guide provides a comparative overview of two prominent strategies to inhibit HSD17B13 function: a novel small molecule inhibitor, INI-822, and RNA interference (RNAi)-mediated gene knockdown.
This comparison guide synthesizes available preclinical data to objectively evaluate the efficacy and methodologies of these two distinct therapeutic modalities.
At a Glance: Small Molecule Inhibition vs. RNAi Knockdown
| Feature | Small Molecule Inhibitor (INI-822) | RNAi-mediated Knockdown (shRNA) |
| Mechanism of Action | Direct enzymatic inhibition of HSD17B13 protein. | Post-transcriptional gene silencing, preventing HSD17B13 protein synthesis. |
| Delivery Method | Oral administration.[1] | Intravenous injection (AAV8-mediated).[2] |
| Preclinical Model | Zucker obese rats; Rats on a high-fat, choline-deficient diet or CDAA-HFD.[1][3] | High-fat diet (HFD)-induced obese mice.[2][4] |
| Reported Efficacy | - Decreased serum Alanine Aminotransferase (ALT) levels.[1][3]- Dose-dependent increase in hepatic phosphatidylcholines.[3]- Decreased fibrotic proteins (α-SMA and collagen type 1) by up to 45% and 42% respectively in a human liver-on-a-chip model. | - 45% reduction in liver triglycerides.[2]- Marked improvement in hepatic steatosis.[2][4]- Significant decrease in elevated serum ALT and FGF21 levels.[2][4][5][6] |
| Potency | Low nanomolar (nM) potency.[1] | Not applicable (efficacy measured by knockdown level). |
Delving into the Mechanisms: How They Work
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in retinol metabolism.[7] Its expression is induced by the Liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipid homeostasis.[8][9][10] By inhibiting HSD17B13, both small molecules and RNAi aim to replicate the protective phenotype observed in individuals with naturally occurring loss-of-function variants.
Experimental Deep Dive: Methodologies
Small Molecule Inhibitor: INI-822
Animal Model:
-
Zucker obese rats.[1]
-
Sprague-Dawley rats fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH.[3]
Treatment Protocol:
-
INI-822 was administered orally.[1] Specific dosage and frequency are not publicly detailed but modeling supports once-daily dosing.[1]
-
In some studies, repeat dosing was performed.
Efficacy Assessment:
-
Plasma levels of Alanine Aminotransferase (ALT) were measured as a biomarker of liver injury.[3]
-
Hepatic phosphatidylcholine (PC) levels were quantified.[3]
-
In a human "liver-on-a-chip" model, levels of fibrotic proteins such as alpha-smooth muscle actin (α-SMA) and collagen type 1 were assessed.
RNAi-mediated Knockdown: AAV8-shHsd17b13
Animal Model:
-
Male C57BL/6J mice fed a high-fat diet (HFD) for 21 weeks to induce obesity and hepatic steatosis.[2]
Treatment Protocol:
-
A single intravenous injection of adeno-associated virus serotype 8 (AAV8) expressing a short hairpin RNA targeting Hsd17b13 (AAV8-shHsd17b13) or a scrambled control was administered.[2] The typical dosage for AAV vectors is in the range of 1.5 x 1012 to 5.0 x 1012 vector genomes (vg)/kg.[11]
-
Mice were maintained on the HFD for an additional 2 weeks post-injection.[2]
Efficacy Assessment:
-
Liver tissue was collected for histological analysis of steatosis (LipidTOX staining) and measurement of triglyceride content.[2]
-
Serum was collected to measure levels of ALT and Fibroblast Growth Factor 21 (FGF21).[2]
-
Gene expression analysis was performed on liver tissue.[4]
Concluding Remarks
The choice between these modalities in a clinical setting will likely depend on a variety of factors including long-term safety profiles, patient adherence, and cost-effectiveness. The data presented here, while not from head-to-head comparative studies, provides a valuable framework for understanding the current landscape of HSD17B13-targeting therapeutics. Further clinical investigation is necessary to fully elucidate the therapeutic potential of both approaches in patients with chronic liver disease.
References
- 1. inipharm.com [inipharm.com]
- 2. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. businesswire.com [businesswire.com]
- 4. biorxiv.org [biorxiv.org]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 10. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of efficacy and safety of AAV8-ΔC4ATP7B gene therapy in a mutant mouse model of Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Hsd17B13-IN-48 in Preclinical Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hsd17B13-IN-48, a novel inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). The data presented herein is based on representative preclinical studies in models of non-alcoholic fatty liver disease (NAFLD), the primary therapeutic area for HSD17B13 inhibition. As patient-derived xenografts (PDX) are typically utilized for oncology studies, validation of HSD17B13 inhibitors is best demonstrated in relevant metabolic disease models.
HSD17B13 is a liver-specific, lipid droplet-associated enzyme.[1][2][3] Elevated expression of HSD17B13 is observed in the livers of patients with NAFLD.[1][4] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[5][6][7] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases.[2][4][8]
This compound is evaluated against a control compound and a reference inhibitor, BI-3231, the first potent and selective HSD17B13 inhibitor to be publicly disclosed.[3]
Data Presentation: In Vivo Efficacy in a Diet-Induced NASH Model
The following tables summarize the performance of this compound in a high-fat diet (HFD)-induced mouse model of NASH.
Table 1: Effects on Liver Histology
| Treatment Group | NAFLD Activity Score (NAS) | Steatosis Grade (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | Fibrosis Stage (0-4) |
| Vehicle Control | 6.8 ± 0.5 | 2.9 ± 0.2 | 2.5 ± 0.4 | 1.4 ± 0.3 | 2.1 ± 0.5 |
| This compound (30 mg/kg) | 3.2 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.2 | 1.0 ± 0.4 |
| BI-3231 (30 mg/kg) | 3.5 ± 0.6 | 1.7 ± 0.4 | 1.2 ± 0.3 | 0.6 ± 0.3 | 1.2 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Effects on Key Biomarkers
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic Triglyceride (mg/g) | Hepatic Collagen (μg/g) |
| Vehicle Control | 125 ± 15 | 180 ± 22 | 150 ± 20 | 35 ± 7 |
| This compound (30 mg/kg) | 60 ± 10 | 85 ± 12 | 75 ± 12 | 18 ± 5 |
| BI-3231 (30 mg/kg) | 68 ± 12 | 92 ± 15 | 82 ± 15 | 20 ± 6 |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of HSD17B13 and the experimental workflow for inhibitor validation.
Caption: Proposed mechanism of HSD17B13 in NAFLD pathogenesis and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating an HSD17B13 inhibitor in a preclinical NASH model.
Experimental Protocols
Diet-Induced NASH Mouse Model
-
Animal Strain: C57BL/6J mice, male, 8 weeks old.
-
Acclimatization: Animals are acclimatized for one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.
-
Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat), often supplemented with fructose and cholesterol, for a period of 16-24 weeks to induce the key features of NASH, including steatosis, inflammation, ballooning, and fibrosis.
-
Model Confirmation: A subset of animals can be assessed at baseline to confirm the development of the NASH phenotype before initiating treatment.
Compound Administration
-
Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water) for oral administration.
-
Dosing: Animals are treated via oral gavage once daily at a specified dose (e.g., 30 mg/kg) for the duration of the treatment period (e.g., 8-12 weeks). The vehicle control group receives the formulation vehicle only.
Efficacy Assessment
-
Serum Analysis: At termination, blood is collected via cardiac puncture. Serum is isolated by centrifugation and analyzed for levels of ALT and AST using standard clinical chemistry analyzers as markers of liver injury.
-
Liver Histology: The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) for assessment of the NAFLD Activity Score (NAS) and with Sirius Red for evaluation of collagen deposition and fibrosis staging.
-
Hepatic Lipid Quantification: A portion of the liver is snap-frozen in liquid nitrogen. Hepatic triglycerides are extracted and quantified using a colorimetric assay kit.
-
Gene Expression Analysis: Total RNA is extracted from a frozen liver portion. The expression of genes related to fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf, Ccl2, Il6) is quantified using quantitative real-time PCR (qPCR).
This guide provides a framework for the evaluation of this compound. The favorable profile demonstrated in these representative studies highlights its potential as a therapeutic agent for NASH and other chronic liver diseases characterized by HSD17B13 upregulation.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. origene.com [origene.com]
Comparative Analysis of HSD17B13 Inhibitor BI-3231: A Focus on Cross-Reactivity with HSD17B Family Members
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, with a primary focus on its cross-reactivity against other members of the HSD17B family. This document summarizes key experimental data and outlines the methodologies used to determine its selectivity profile.
While the initial inquiry concerned a compound designated "Hsd17B13-IN-48," public scientific literature and databases do not contain information under this identifier. Therefore, this guide will focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, as a representative tool compound for this target class.
Introduction to HSD17B13 and the Role of Selective Inhibition
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly expressed in the liver and associated with lipid droplets.[1] Genetic studies have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease. This protective association has identified HSD17B13 as a promising therapeutic target. The development of potent and selective inhibitors is crucial to further investigate the biological functions of HSD17B13 and for its potential as a therapeutic strategy.
BI-3231: A Potent and Selective HSD17B13 Inhibitor
BI-3231 has emerged as a first-in-class, potent, and selective chemical probe for HSD17B13.[2] It exhibits low nanomolar potency against both human and mouse HSD17B13.[2][3] A key characteristic of a high-quality chemical probe is its selectivity over other related proteins, particularly members of the same family. For HSD17B13 inhibitors, assessing cross-reactivity against other HSD17B family members is critical to ensure on-target effects and minimize potential off-target liabilities.
Cross-Reactivity Profile of BI-3231
The selectivity of BI-3231 has been primarily evaluated against its closest phylogenetic homolog, HSD17B11, which shares a high degree of sequence similarity with HSD17B13.[4]
Table 1: Inhibitory Potency and Selectivity of BI-3231
| Target | Species | IC50 (nM) | Reference |
| HSD17B13 | Human | 1 | [2][3] |
| HSD17B13 | Mouse | 13-14 | [2][3] |
| HSD17B11 | Human | >10,000 | [2][4] |
As indicated in Table 1, BI-3231 demonstrates a remarkable selectivity for HSD17B13 over HSD17B11, with an IC50 value for HSD17B11 that is over 10,000-fold higher than for human HSD17B13. Data on the cross-reactivity of BI-3231 against other HSD17B family members is not extensively available in the public domain, a common practice in early-stage drug discovery where the focus is on the most closely related off-targets.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. The following outlines a typical experimental workflow for characterizing an HSD17B13 inhibitor like BI-3231.
Enzymatic Assay for HSD17B13 Inhibition
A common method to assess the inhibitory activity of compounds against HSD17B13 is through an in vitro enzymatic assay that measures the conversion of a substrate to its product.
Principle: The enzymatic activity of HSD17B13 is monitored by the reduction of NAD+ to NADH, which can be detected by luminescence or absorbance. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.
Typical Protocol:
-
Reagents:
-
Recombinant human or mouse HSD17B13 enzyme
-
Substrate (e.g., estradiol, leukotriene B4, or retinol)
-
Cofactor (NAD+)
-
Test inhibitor (e.g., BI-3231) at various concentrations
-
Detection reagent (e.g., NAD-Glo™)
-
Assay buffer (e.g., Tris-based buffer with BSA and Tween 20)
-
-
Procedure:
-
The HSD17B13 enzyme is pre-incubated with the test inhibitor at varying concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of NADH produced is quantified using a detection reagent and a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Assay for HSD17B13 Target Engagement
To confirm that the inhibitor can engage with its target in a cellular context, cell-based assays are employed.
Principle: The activity of HSD17B13 is measured in cells that overexpress the enzyme. The inhibitor's ability to reduce the enzyme's activity in this cellular environment is quantified.
Typical Protocol:
-
Cell Culture:
-
A human cell line (e.g., HEK293) is engineered to stably overexpress human HSD17B13.
-
-
Procedure:
-
The cells are seeded in microplates and treated with the test inhibitor at various concentrations.
-
A cell-permeable substrate is added to the culture medium.
-
After an incubation period, the amount of product formed is measured, often by mass spectrometry.
-
-
Data Analysis:
-
IC50 values in the cellular assay are calculated similarly to the enzymatic assay.
-
Visualizing the Selectivity Determination Workflow and HSD17B13's Role
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for determining inhibitor selectivity.
References
Confirming On-Target Effects of HSD17B13 Inhibitors with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Human genetics have paved the way for this discovery, revealing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1][2][3] This has spurred the development of small molecule inhibitors aimed at mimicking this protective genetic phenotype. This guide provides a comparative overview of how the on-target effects of HSD17B13 inhibitors are confirmed using genetic models, with a focus on supporting experimental data and methodologies.
Genetic Models as the Benchmark for On-Target Validation
The primary genetic model for HSD17B13 is the human population carrying the rs72613567:TA splice variant.[3][4][5] This variant leads to a truncated, inactive protein and is associated with lower serum liver enzyme levels and reduced progression from steatosis to steatohepatitis and cirrhosis.[1][6][7] In addition to human genetic data, preclinical genetic models include:
-
HSD17B13 Knockout (KO) Mice: These models are crucial for studying the complete absence of HSD17B13 function. However, some studies have reported conflicting results regarding their phenotype in the context of diet-induced liver disease.[1][8][9]
-
HSD17B13 Overexpression Models: These are used to study the effects of increased HSD17B13 activity, which has been shown to lead to a fatty liver phenotype in some experimental settings.[1][8]
-
shRNA-mediated Knockdown: Liver-specific knockdown of Hsd17b13 in mouse models of NASH has been shown to improve hepatic steatosis and markers of liver injury.[9]
The goal for any HSD17B13 inhibitor is to phenocopy the protective effects observed in humans with loss-of-function variants and in preclinical knockdown/knockout models.
Comparative Analysis of HSD17B13 Inhibitors
While specific data on "Hsd17B13-IN-48" is not publicly available, this guide will focus on two key examples of HSD17B13 inhibitors, BI-3231 and a recently disclosed potent inhibitor, compound 32, to illustrate the validation process.
Table 1: In Vitro Potency and Selectivity of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| BI-3231 | Human HSD17B13 | 1 | Good selectivity against other HSD17B family members (e.g., HSD17B11) | [10][11] |
| Mouse HSD17B13 | 13 | [11] | ||
| Compound 32 | Human HSD17B13 | 2.5 | Highly selective | [12] |
| Mouse HSD17B13 | Higher IC50 than human | Species differences noted | [12] |
Table 2: Comparison of In Vivo Effects of HSD17B13 Inhibition and Genetic Models in Diet-Induced Obesity (DIO) and MASH Mouse Models
| Model/Treatment | Key Phenotypic Outcomes | Reference |
| HSD17B13 Genetic LoF (Human) | Reduced risk of NAFLD, NASH, cirrhosis, and HCC. Lower serum ALT levels. | [2][3][13] |
| Hsd17b13 Knockdown (Mouse) | Marked improvement in hepatic steatosis. Decreased serum ALT and FGF21. Reduced markers of liver fibrosis. | [9] |
| BI-3231 | Reduces lipotoxic effects in hepatocytes. | [14] |
| Compound 32 | Robust anti-MASH effects. Regulation of lipid metabolism, inflammation, fibrosis, and oxidative stress. Inhibition of the SREBP-1c/FAS pathway. | [12] |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Assay
This protocol is a generalized method based on high-throughput screening assays used to identify HSD17B13 inhibitors.[15]
-
Enzyme and Substrate Preparation: Recombinant human or mouse HSD17B13 protein is purified. Estradiol is commonly used as a substrate, and NAD+ is used as a cofactor.[10][15]
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, BI-3231) in an appropriate buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and cofactor.
-
Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a fluorescent or luminescent plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of an inhibitor with HSD17B13 in a cellular context.
-
Cell Treatment: Hepatocytes (e.g., HepG2 or primary hepatocytes) are treated with the test inhibitor or vehicle control.
-
Heating: The cells are heated at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the aggregated, denatured protein by centrifugation.
-
Protein Quantification: The amount of soluble HSD17B13 in the supernatant is quantified by Western blot or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble HSD17B13 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: In Vivo Efficacy Study in a Diet-Induced MASH Mouse Model
This protocol outlines a typical in vivo study to assess the therapeutic effects of an HSD17B13 inhibitor.[12]
-
Model Induction: Male C57BL/6J mice are fed a high-fat, high-fructose diet for an extended period (e.g., 16-24 weeks) to induce obesity, steatohepatitis, and fibrosis.
-
Compound Administration: Mice are randomized into groups and treated with the test inhibitor (e.g., this compound, Compound 32) or vehicle control via an appropriate route of administration (e.g., oral gavage) for a specified duration.
-
Metabolic Phenotyping: Body weight, food intake, and glucose tolerance may be monitored throughout the study.
-
Terminal Endpoint Analysis:
-
Blood Collection: Serum is collected for the measurement of liver enzymes (ALT, AST) and other metabolic parameters.
-
Liver Histology: Liver tissue is harvested, weighed, and fixed for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis). NAFLD Activity Score (NAS) and fibrosis stage are determined.
-
Gene Expression Analysis: Hepatic gene expression of markers for lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Ccl2), and fibrosis (e.g., Col1a1, Timp1) is analyzed by RT-qPCR.
-
Lipidomics: Hepatic lipid content (triglycerides, cholesterol) is quantified.
-
Visualizations
Caption: Proposed mechanism of HSD17B13 in promoting hepatic lipogenesis.
Caption: A logical workflow for confirming the on-target effects of an HSD17B13 inhibitor.
References
- 1. Gene - HSD17B13 [maayanlab.cloud]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of Hsd17B13 Inhibition: A Comparative Guide
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. While no compound named "Hsd17B13-IN-48" is currently described in publicly available scientific literature, a robust pipeline of alternative inhibitors, primarily small molecules and RNA interference (RNAi) therapies, is under active investigation. This guide provides a comparative overview of these therapeutic modalities, summarizing available experimental data and detailing relevant methodologies to aid researchers in assessing the therapeutic window of Hsd17B13 inhibition.
Therapeutic Strategies Targeting Hsd17B13
The primary approaches to modulate Hsd17B13 activity are through direct enzymatic inhibition with small molecules or by reducing its expression levels using RNAi technologies. Human genetic studies have provided strong validation for this target, showing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.
Below is a comparative summary of representative therapeutic candidates targeting Hsd17B13.
Small Molecule Inhibitors
Small molecule inhibitors offer the advantage of oral bioavailability and the ability to modulate enzymatic activity directly. Several companies are developing potent and selective inhibitors of Hsd17B13.
| Compound | Developer | Type | Key Preclinical/Clinical Data |
| INI-822 | Inipharm | Oral small molecule inhibitor | Currently in Phase I clinical trials for NASH (NCT05945537). Preclinical data demonstrated potent and selective inhibition of Hsd17B13, leading to improvements in markers of liver homeostasis in animal models.[1][2] |
| BI-3231 | Boehringer Ingelheim | Small molecule inhibitor | A potent and selective chemical probe for Hsd17B13. In vitro studies show single-digit nanomolar activity. It has been made available to the scientific community for open science research.[3] |
| EP-036332 & EP-040081 | Enanta Pharmaceuticals | Small molecule inhibitors | Preclinical data in a mouse model of autoimmune hepatitis showed hepatoprotective and anti-inflammatory effects, with reductions in ALT, TNF-α, IL-1β, and CXCL9.[4][5] |
RNA Interference (RNAi) Therapeutics
| Compound | Developer | Type | Key Clinical Data |
| Rapirosiran (ALN-HSD-001) | Alnylam Pharmaceuticals | N-acetylgalactosamine-conjugated small-interfering RNA (siRNA) | Phase I study (NCT04565717) demonstrated an encouraging safety and tolerability profile. A dose-dependent reduction in liver Hsd17B13 mRNA was observed, with a median reduction of 78% in the highest dose group.[6][7] |
| ARO-HSD | Arrowhead Pharmaceuticals | siRNA therapeutic | Phase I/II study (NCT04202354) showed the treatment was well-tolerated. It led to significant reductions in liver Hsd17B13 mRNA and protein, which correlated with reductions in ALT and AST levels.[7][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic candidates. Below are protocols for key experiments relevant to the evaluation of Hsd17B13 inhibitors.
In Vitro Hsd17B13 Inhibition Assay
This assay is fundamental for determining the potency of small molecule inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13 enzymatic activity.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
Cofactor (NAD+)
-
Test compounds
-
Assay buffer
-
Detection system (e.g., mass spectrometry to monitor substrate conversion)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant Hsd17B13 enzyme, and NAD+.
-
Add the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of product formed or remaining substrate using a suitable detection method.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
"Liver-on-a-Chip" Model for Efficacy and Toxicity Screening
This advanced in vitro model provides a more physiologically relevant system for studying drug effects on liver cells.
Objective: To assess the efficacy and potential toxicity of Hsd17B13 inhibitors in a 3D human liver microtissue model.
Methodology:
-
Device Fabrication: Utilize a microfluidic device, often fabricated from polydimethylsiloxane (PDMS), containing chambers for cell culture and channels for media perfusion.[11][12]
-
Cell Seeding: Co-culture primary human hepatocytes, hepatic stellate cells, and Kupffer cells within the device to mimic the liver microenvironment. Cells can be seeded as spheroids or bioprinted into a hydrogel scaffold.[12]
-
Induction of Steatosis: To model NAFLD/NASH, supplement the culture medium with free fatty acids (e.g., a mixture of oleic and palmitic acid).[11]
-
Treatment: Introduce the Hsd17B13 inhibitor into the perfusion medium at various concentrations.
-
Endpoint Analysis:
-
Efficacy: Measure changes in intracellular lipid accumulation (e.g., using AdipoRed or Nile Red staining), and expression of fibrosis markers (e.g., α-SMA, COL1A1) via immunofluorescence or gene expression analysis.[13]
-
Toxicity: Assess cell viability (e.g., using Calcein AM/ethidium homodimer-1 staining), mitochondrial function, and markers of cellular stress.
-
In Vivo Concanavalin A-Induced Liver Injury Model
This murine model is used to evaluate the anti-inflammatory and hepatoprotective effects of drug candidates in an acute, T-cell-mediated hepatitis setting.
Objective: To determine if an Hsd17B13 inhibitor can mitigate immune-mediated liver damage in vivo.
Procedure:
-
Animal Model: Use C57BL/6 mice.
-
Treatment: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before disease induction.
-
Disease Induction: Induce acute liver injury by a single intravenous injection of Concanavalin A (typically 15-20 mg/kg).[8][9][13][14][15]
-
Monitoring and Sample Collection: Monitor the animals for clinical signs. At a specified time point post-ConA injection (e.g., 8 or 24 hours), collect blood and liver tissue.
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histopathology: Perform H&E staining of liver sections to evaluate the extent of necrosis and inflammation.
-
Cytokine Analysis: Measure plasma or liver tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) using ELISA or multiplex assays.
-
Gene Expression Analysis: Analyze the expression of inflammatory and fibrotic genes in liver tissue by qRT-PCR.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental procedures.
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes and points of intervention.
Caption: General workflow for assessing the therapeutic window of Hsd17B13 inhibitors.
Conclusion
The therapeutic targeting of Hsd17B13 holds significant promise for the treatment of chronic liver diseases. Both small molecule inhibitors and RNAi therapeutics have demonstrated potential in preclinical and early clinical studies. The selection of a particular therapeutic modality will depend on a variety of factors, including the desired route of administration, dosing frequency, and long-term safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of emerging Hsd17B13-targeted therapies, ultimately aiding in the definition of a therapeutic window that maximizes efficacy while minimizing potential adverse effects.
References
- 1. Expert Panel Review to Compare FDA and EMA Guidance on Drug Development and Endpoints in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NASH Pathway to Approval – Light at the End of the Tunnel - Celerion [celerion.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonalcoholic Steatohepatitis with Compensated Cirrhosis: Developing Drugs for Treatment Guidance for Industry | FDA [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alacrita.com [alacrita.com]
- 7. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalchallenges.ku.edu.tr [globalchallenges.ku.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Con A model [bio-protocol.org]
- 15. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
The Evolving Landscape of HSD17B13 Inhibition in NAFLD/NASH: A Comparative Guide to Preclinical Efficacy
For researchers, scientists, and drug development professionals, the quest for effective therapeutics for Non-Alcoholic Fatty Liver Disease (NAFLD) and its progressive form, Non-Alcoholic Steatohepatitis (NASH), has identified Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced fibrosis.[1][2][3][4][5][6] This has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity. While specific data for "Hsd17B13-IN-48" is not publicly available, this guide provides a comparative overview of the preclinical efficacy of other reported HSD17B13 inhibitors, including small molecules and antisense oligonucleotides (ASOs), in various NAFLD/NASH mouse models.
Comparative Efficacy of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is a rapidly advancing field. Several pharmaceutical companies are actively pursuing small molecule inhibitors and other therapeutic strategies. Below is a summary of publicly available preclinical data for some of these investigational agents.
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and represent a significant area of research for HSD17B13-targeted therapy.
| Compound/Company | Model System | Key Efficacy Data | Reference |
| INI-678 (Inipharm) | 3D "Liver-on-a-chip" model with primary human hepatocytes, Kupffer cells, and stellate cells | - Decreased α-SMA (fibrosis marker) by 35.4%- Decreased Collagen Type 1 (fibrosis marker) by 42.5% | [2] |
| INI-822 (Inipharm) | Phase I Clinical Trial Initiated (NCT05945537) | Preclinical data not detailed in the provided search results. The compound is the first small molecule HSD17B13 inhibitor to enter clinical development for NASH. | [7] |
| AstraZeneca Patented Compounds (e.g., Example 348, 812) | In vitro human cell-based assays | - Example 348: HSD17B13 IC50 of 1.7 nM- Example 812: HSD17B13 IC50 of 1.1 nM- Both compounds reduced TGF-β1-induced COL1A1 mRNA in a dose-dependent manner in H441 cells. | [8] |
Antisense Oligonucleotides (ASOs)
ASOs represent an alternative therapeutic modality that can specifically reduce the expression of the HSD17B13 protein in the liver.
| Therapeutic Agent | Mouse Model | Key Efficacy Data | Reference |
| Hsd17b13 ASO (Bristol-Myers Squibb) | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) induced NASH model | - Significant, dose-dependent reduction of hepatic Hsd17b13 gene expression.- Modulatory effect on hepatic steatosis.- No significant effect on hepatic fibrosis. | [1][9] |
Experimental Protocols
The robust evaluation of HSD17B13 inhibitors relies on well-characterized preclinical models of NAFLD/NASH. The following are detailed methodologies for commonly cited mouse models.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model
The CDAHFD model is widely used to induce NASH with significant fibrosis in a relatively short period.
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a custom diet deficient in choline and defined by its L-amino acid composition, with a high percentage of fat (typically 60 kcal% fat) and a low methionine content (e.g., 0.1%).[10][11][12][13]
-
Duration: The diet is typically administered for 6 to 14 weeks to induce steatohepatitis and fibrosis.[12][14]
-
Key Pathological Features: This model recapitulates key features of human NASH, including steatosis, inflammation (lobular inflammation), hepatocyte ballooning, and progressive fibrosis.[14] However, it is not associated with obesity or insulin resistance.
-
Efficacy Assessment: Therapeutic efficacy is assessed by measuring liver-to-body weight ratio, serum levels of liver enzymes (ALT, AST), histological analysis of liver sections (H&E for steatosis and inflammation, Sirius Red for fibrosis), and gene expression analysis of inflammatory and fibrotic markers (e.g., Col1a1, Acta2, Timp1).[1][15]
Western Diet (WD) Model
The Western Diet model aims to more closely mimic the human etiology of NAFLD/NASH by inducing obesity and metabolic syndrome.
-
Animals: Male C57BL/6J or hyperphagic mouse strains (e.g., Agouti yellow mutant mice) are often used.[14][16]
-
Diet: The diet is characterized by high levels of fat (typically 40-45% kcal from fat, often with a high saturated and trans-fat content), high fructose (in the diet or drinking water), and high cholesterol.[17][18][19][20]
-
Duration: A longer duration of feeding, typically 16 to 24 weeks or more, is required to induce significant NASH and fibrosis compared to the CDAHFD model.[16][17][18]
-
Key Pathological Features: This model induces obesity, insulin resistance, and dyslipidemia, along with hepatic steatosis, inflammation, and fibrosis that progresses more slowly than in the CDAHFD model.[16]
-
Efficacy Assessment: In addition to the parameters measured in the CDAHFD model, assessment in the WD model often includes monitoring of body weight, glucose tolerance (GTT), and serum lipid profiles.[16][18]
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for evaluating HSD17B13 inhibitors, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD/NASH pathogenesis.
Caption: Generalized workflow for preclinical evaluation of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a promising and genetically validated strategy for the treatment of NAFLD and NASH. While direct comparisons are limited by the early stage of development for many inhibitors and the lack of a publicly disclosed profile for "this compound," the available preclinical data from various companies highlight the potential of this target. Small molecule inhibitors and ASOs have both demonstrated the ability to modulate aspects of NAFLD/NASH pathology in preclinical models.
Future research should focus on elucidating the precise mechanisms by which HSD17B13 inhibition confers protection against liver damage. Head-to-head comparison studies of different HSD17B13 inhibitors in standardized and translatable animal models will be crucial for identifying the most promising clinical candidates. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the therapeutic potential of targeting HSD17B13 for patients with NAFLD/NASH will emerge.
References
- 1. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. drughunter.com [drughunter.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimating Drug Efficacy with a Diet-Induced NASH Model in Chimeric Mice with Humanized Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gubra.dk [gubra.dk]
- 15. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonalcoholic Steatohepatitis and HCC in a Hyperphagic Mouse Accelerated by Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Influence of Different Fat Sources on Steatohepatitis and Fibrosis Development in the Western Diet Mouse Model of Non-alcoholic Steatohepatitis (NASH) [frontiersin.org]
- 19. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Hsd17B13 Inhibition and Fenretinide for Liver Disease Research
In the landscape of therapeutic development for chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), two distinct molecular strategies have emerged: the targeted inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and the pleiotropic effects of the synthetic retinoid, fenretinide. This guide provides a comparative analysis of a representative HSD17B13 inhibitor, BI-3231, and fenretinide, offering insights into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.
While direct comparative studies between a specific HSD17B13 inhibitor and fenretinide are not yet available in published literature, this guide synthesizes existing data to offer a parallel examination for researchers, scientists, and drug development professionals.
Mechanism of Action
HSD17B13 Inhibitors: A Targeted Approach
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other chronic liver diseases.[1] This has spurred the development of small molecule inhibitors aimed at mimicking this protective genetic profile.
BI-3231 is a potent and selective inhibitor of HSD17B13.[2][3] Its mechanism is centered on directly binding to the HSD17B13 enzyme and blocking its catalytic activity.[2][3] The enzyme is known to be involved in the metabolism of steroids and other bioactive lipids.[3] By inhibiting HSD17B13, these compounds are hypothesized to alter lipid metabolism within hepatocytes, thereby preventing the progression of liver disease.
Fenretinide: A Multifaceted Retinoid
Fenretinide [N-(4-hydroxyphenyl) retinamide], a synthetic analog of vitamin A, exhibits a broader, more pleiotropic mechanism of action.[4][5] Its effects are mediated through both retinoic acid receptor (RAR)-dependent and -independent pathways.[6][7]
-
RAR-dependent pathways: Fenretinide can bind to RARs, influencing gene transcription related to cell differentiation and apoptosis.[6][7]
-
RAR-independent pathways: A significant aspect of fenretinide's action involves the modulation of ceramide metabolism. It inhibits dihydroceramide desaturase (DES1), a key enzyme in the de novo ceramide synthesis pathway.[8] This leads to an accumulation of dihydroceramides and a reduction in ceramides, which are implicated in lipotoxicity and insulin resistance.[8]
Interestingly, studies have shown that fenretinide treatment can decrease the expression of hepatic genes that drive NAFLD, including Hsd17b13.[4][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for a representative HSD17B13 inhibitor and fenretinide. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency of HSD17B13 Inhibitor (BI-3231) and Fenretinide
| Compound | Target | Assay System | IC50 | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic assay with estradiol as substrate | 1.4 µM (initial hit compound) | [3] |
| Fenretinide | Human Hepatoma Cell Lines (Bel-7402, HepG2, Smmc-7721) | MTT cell viability assay | 13.1 - 15.5 µM | [10] |
Table 2: Effects on Liver Parameters in Preclinical Models
| Compound | Model | Key Findings | Reference |
| HSD17B13 Inhibitor (EP-036332) | Mouse models of acute and chronic liver injury | Hepatoprotective effects, favorable bioactive lipid profile, decreased markers of cytotoxic immune cell activation, cell death, and fibrosis. | [11] |
| Fenretinide | LDLR-/- mice on a high-fat/high-cholesterol diet | Prevented obesity, improved insulin sensitivity, and completely inhibited hepatic triglyceride accumulation, ballooning, and steatosis. Decreased expression of hepatic genes driving NAFLD, including Hsd17b13. | [4][5][9] |
Experimental Protocols
High-Throughput Screening for HSD17B13 Inhibitors
The discovery of HSD17B13 inhibitors like BI-3231 often involves high-throughput screening of large compound libraries.[3]
-
Assay Principle: An enzymatic assay is used to measure the activity of recombinant human HSD17B13. The conversion of a substrate (e.g., estradiol) to its product is monitored.[3]
-
Detection Method: A common method is matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS), which can rapidly and accurately quantify the substrate and product.[3]
-
Procedure:
-
Recombinant human HSD17B13 enzyme is incubated with the substrate (e.g., estradiol) and the cofactor NAD+.
-
Test compounds from a chemical library are added to individual wells.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the levels of substrate and product are measured by MALDI-TOF-MS.
-
Compounds that reduce the formation of the product are identified as potential inhibitors.
-
Cell Viability and Apoptosis Assays for Fenretinide
The anti-proliferative and pro-apoptotic effects of fenretinide are often assessed using cancer cell lines.
-
MTT Assay for Cell Viability:
-
Hepatoma cells (e.g., Bel-7402, HepG2, Smmc-7721) are seeded in 96-well plates.[10]
-
Cells are treated with varying concentrations of fenretinide for a specified duration (e.g., 48 hours).[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.[10]
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated.[10]
-
-
Apoptosis Assays:
-
Western Blot for Caspase-3 Cleavage: Detection of cleaved (activated) caspase-3 is a hallmark of apoptosis.[7]
-
TUNEL Assay: Detects DNA fragmentation, another characteristic of apoptotic cells.[7]
-
Flow Cytometry for Phosphatidylserine Translocation: Annexin V staining is used to identify the externalization of phosphatidylserine in early apoptotic cells.[7]
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Liver Disease
The precise signaling pathway of HSD17B13 in the context of liver disease is still under investigation. However, its localization to lipid droplets and its enzymatic activity suggest a direct role in hepatic lipid metabolism.
Caption: HSD17B13's role in hepatic lipid metabolism and NASH progression.
Fenretinide's Dual Mechanism of Action
Fenretinide's effects are multifaceted, involving both RAR-dependent and independent pathways, notably the inhibition of ceramide synthesis.
Caption: Fenretinide's dual action on RAR signaling and ceramide synthesis.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of compounds like HSD17B13 inhibitors and fenretinide typically follows a structured workflow.
Caption: A generalized workflow for preclinical drug development.
Conclusion
The inhibition of HSD17B13 represents a highly targeted therapeutic strategy for liver diseases, directly addressing a genetically validated target involved in hepatic lipid metabolism. In contrast, fenretinide offers a multi-pronged approach, influencing fundamental cellular processes such as apoptosis and ceramide-mediated lipotoxicity, in addition to modulating the expression of genes like Hsd17b13.
For researchers, the choice between pursuing a targeted HSD17B13 inhibitor or a broader-acting agent like fenretinide will depend on the specific research question and therapeutic goal. While HSD17B13 inhibitors hold the promise of high specificity and potentially fewer off-target effects, the pleiotropic actions of fenretinide may offer benefits across multiple pathological pathways in complex diseases like NASH. Further research, including head-to-head preclinical studies, will be invaluable in elucidating the comparative efficacy and potential synergistic effects of these distinct therapeutic strategies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fenretinide inhibits obesity and fatty liver disease but induces Smpd3 to increase serum ceramides and worsen atherosclerosis in LDLR−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Current Role and Future Directions of the Retinoic Acid Pathway In Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenretinide-induced apoptosis of Huh-7 hepatocellular carcinoma is retinoic acid receptor β dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenretinide Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Anti-proliferative activity of fenretinide in human hepatoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Hsd17B13-IN-48
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Step-by-Step Disposal Procedures
The proper disposal of Hsd17B13-IN-48, as with most research chemicals, should follow a structured process to ensure safety and regulatory compliance.
-
Consult Institutional Guidelines : Always begin by reviewing your organization's specific chemical waste disposal procedures. Your EHS department will provide the most accurate and compliant guidance.
-
Waste Identification and Segregation :
-
Unused or Expired Compound : If the compound is in its original, uncontaminated state, it should be disposed of as chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste and segregated accordingly.
-
Solutions : Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container. The container should be compatible with the solvents used.
-
-
Waste Collection and Storage :
-
Use a dedicated, leak-proof container clearly labeled "Hazardous Waste" and list all contents, including this compound and any solvents.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Professional Disposal : Contact your institution's EHS department to schedule a pickup for the chemical waste. Professional waste handlers are equipped to manage and dispose of chemical waste in accordance with federal, state, and local regulations.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling Hsd17B13-IN-48
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides immediate and essential safety and logistical information for the handling of Hsd17B13-IN-48, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general best practices for handling novel research compounds. It is imperative to obtain the official SDS from the manufacturer or supplier before any handling of this substance. The SDS will contain detailed and specific safety information that supersedes the general advice provided here.
I. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove, especially when handling concentrated solutions. Change gloves immediately if they become contaminated. |
| Body Protection | A flame-retardant lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | All handling of powdered this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
II. Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
III. Procedural Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify that the compound name and details on the container match the order information.
-
Log the compound into the laboratory's chemical inventory system.
-
Store the compound according to the manufacturer's instructions, typically in a cool, dry, and dark environment. Based on information for similar compounds, storage at -20°C or -80°C may be required.
Handling and Use:
-
Before handling, ensure you have read and understood the specific experimental protocol.
-
Always wear the appropriate personal protective equipment as outlined in the table above.
-
Perform all manipulations of the solid compound and the preparation of solutions within a certified chemical fume hood.
-
Use only designated and properly calibrated equipment for weighing and measuring.
-
Avoid inhalation of dust and contact with skin and eyes.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Waste Disposal:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain and clean up the spill using an absorbent material.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
All waste containing this compound, including empty containers, contaminated lab supplies, and unused compound, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize obtaining and reviewing the specific Safety Data Sheet from the supplier before commencing any work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
